1,1-Diethoxycyclopentane
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,1-diethoxycyclopentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-3-10-9(11-4-2)7-5-6-8-9/h3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJKUIUCQENFWSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(CCCC1)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40178474 | |
| Record name | 1,1-Diethoxycyclopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40178474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23786-93-8 | |
| Record name | 1,1-Diethoxycyclopentane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23786-93-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Diethoxycyclopentane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023786938 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1-Diethoxycyclopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40178474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-diethoxycyclopentane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.702 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 1,1-DIETHOXYCYCLOPENTANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BU0U0V23NM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 1,1-diethoxycyclopentane: Physicochemical Properties and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical and chemical properties of 1,1-diethoxycyclopentane (CAS No. 23786-93-8), a versatile acetal (B89532) with applications in organic synthesis. The information is compiled from various scientific databases and is intended to be a valuable resource for laboratory and development work.
Chemical Identity and Structure
This compound, also known as cyclopentanone (B42830) diethyl ketal, is an organic compound with the molecular formula C₉H₁₈O₂.[1][2] Its structure features a central cyclopentane (B165970) ring with two ethoxy groups attached to the same carbon atom.
Synonyms: Cyclopentanone diethyl ketal, Cyclopentane, 1,1-diethoxy-[1][2]
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, application in reactions, and purification processes.
Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₈O₂ | [1][2] |
| Molecular Weight | 158.24 g/mol | [1][2] |
| Appearance | Colorless liquid | [1] |
| Odor | Distinctive odor | [1] |
| Density | 0.9089 g/cm³ at 20 °C | [2][3] |
| Boiling Point | 162-165 °C at 760 mmHg63-65 °C at 20 Torr | [2][3] |
| Melting Point | Not available | [4] |
| Refractive Index (n_D) | 1.438 at 20 °C | |
| Solubility | Insoluble in water; soluble in organic solvents. | [1] |
Chemical Properties and Reactivity
| Property | Description | Source(s) |
| Chemical Class | Acetal (Ketal) | |
| Reactivity | Susceptible to hydrolysis under acidic conditions to yield cyclopentanone and ethanol (B145695). The ethoxy groups can participate in nucleophilic substitution and condensation reactions. | [1] |
| Stability | Stable under neutral and basic conditions. |
Spectral Data
Detailed spectral data is essential for the identification and characterization of this compound.
Mass Spectrometry (GC-MS)
A gas chromatography-mass spectrometry (GC-MS) analysis of this compound is available in the PubChem database.[5] The fragmentation pattern is characteristic of an acetal, with key fragments arising from the loss of ethoxy and ethyl groups.
-
¹H NMR: Triplets and quartets corresponding to the ethyl groups, and multiplets for the cyclopentane ring protons.
-
¹³C NMR: A quaternary carbon signal for the C(OEt)₂ group, signals for the ethoxy carbons, and signals for the cyclopentane ring carbons.
-
IR Spectroscopy: C-O stretching vibrations characteristic of ethers and the absence of a C=O stretch, confirming the acetal functionality.
Experimental Protocols
The following sections provide generalized experimental protocols for the synthesis of this compound and the determination of its key physical properties. These protocols are based on standard laboratory techniques for acetals and similar organic liquids.
Synthesis of this compound
This protocol describes the synthesis of this compound from cyclopentanone and an orthoester, a common method for acetal formation.
Reaction:
Cyclopentanone + Triethyl orthoformate --(Acid Catalyst)--> this compound + Ethyl formate (B1220265) + Ethanol
Materials:
-
Cyclopentanone
-
Triethyl orthoformate
-
Anhydrous ethanol
-
Acid catalyst (e.g., p-toluenesulfonic acid or anhydrous HCl)
-
Anhydrous sodium sulfate
-
Round-bottom flask with a reflux condenser and drying tube
-
Heating mantle
-
Distillation apparatus
Procedure:
-
To a dry round-bottom flask, add cyclopentanone and a slight excess of triethyl orthoformate dissolved in anhydrous ethanol.
-
Add a catalytic amount of a strong acid catalyst.
-
Equip the flask with a reflux condenser protected by a drying tube and heat the mixture to reflux. The reaction progress can be monitored by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the acid catalyst with a base (e.g., sodium ethoxide solution).
-
Remove the solvent and other volatile byproducts under reduced pressure.
-
Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.
-
Dry the final product over anhydrous sodium sulfate.
Caption: Workflow for the synthesis of this compound.
Hydrolysis of this compound
This protocol outlines the acid-catalyzed hydrolysis of this compound back to cyclopentanone and ethanol.
Reaction:
This compound + H₂O --(Acid Catalyst)--> Cyclopentanone + 2 Ethanol
Materials:
-
This compound
-
Aqueous acid solution (e.g., dilute HCl or H₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Stir plate and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound in a suitable solvent (e.g., acetone (B3395972) or THF).
-
Add the aqueous acid solution and stir the mixture at room temperature.
-
Monitor the reaction progress by TLC or GC until the starting material is consumed.
-
Quench the reaction by adding saturated sodium bicarbonate solution until the mixture is neutral.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain crude cyclopentanone.
-
Purify the product by distillation if necessary.
Caption: Acid-catalyzed hydrolysis of this compound.
Determination of Physical Properties
Apparatus:
-
Thiele tube or melting point apparatus with boiling point determination capability
-
Small test tube
-
Capillary tube, sealed at one end
-
Thermometer
Procedure:
-
Place a small amount of this compound into the small test tube.
-
Invert the sealed capillary tube and place it into the test tube with the open end submerged in the liquid.
-
Attach the test tube to the thermometer and place the assembly in the Thiele tube or melting point apparatus.
-
Heat the apparatus slowly.
-
Observe a steady stream of bubbles emerging from the capillary tube.
-
Turn off the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube.
Apparatus:
-
Pycnometer (specific gravity bottle) of a known volume
-
Analytical balance
Procedure:
-
Weigh the clean, dry pycnometer.
-
Fill the pycnometer with this compound at a specific temperature (e.g., 20 °C).
-
Weigh the filled pycnometer.
-
Calculate the mass of the liquid.
-
The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.
Apparatus:
-
Abbe refractometer
Procedure:
-
Calibrate the refractometer with a standard of known refractive index.
-
Place a few drops of this compound on the prism of the refractometer.
-
Close the prism and allow the temperature to equilibrate (e.g., to 20 °C).
-
Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.
-
Read the refractive index from the scale.
Safety and Handling
This compound should be handled in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. It is a flammable liquid, so it should be kept away from open flames and sources of ignition. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
This compound is a valuable compound in organic synthesis, primarily used as a protecting group for the carbonyl functionality of cyclopentanone. This guide provides essential physicochemical data and standardized experimental protocols to aid researchers in its synthesis, handling, and application. Further investigation to obtain detailed NMR and IR spectral data would be beneficial for the scientific community.
References
1,1-diethoxycyclopentane CAS number and molecular formula
CAS Number: 23786-93-8 Molecular Formula: C₉H₁₈O₂
This technical guide provides a comprehensive overview of 1,1-diethoxycyclopentane, also known as cyclopentanone (B42830) diethyl ketal, for researchers, scientists, and professionals in drug development. This document covers its chemical properties, synthesis, applications in organic synthesis, and spectroscopic data.
Chemical and Physical Properties
This compound is a colorless liquid with a characteristic odor.[1] It is characterized by a cyclopentane (B165970) ring with two ethoxy groups attached to the same carbon atom.[1] This structure renders it relatively nonpolar, leading to low solubility in water but good solubility in common organic solvents.[1] The presence of the ethoxy groups makes it a useful reagent in organic synthesis, particularly in reactions such as nucleophilic substitutions and condensations.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 23786-93-8 | [2][3] |
| Molecular Formula | C₉H₁₈O₂ | [2][3][4] |
| Molecular Weight | 158.24 g/mol | [1][4] |
| Boiling Point | 162-165 °C (at 760 Torr) | |
| 63-65 °C (at 20 Torr) | [5] | |
| Density | 0.9089 g/cm³ (at 20 °C) | [5] |
| Appearance | Colorless liquid | [1] |
| Solubility | Soluble in organic solvents, less soluble in water | [1] |
| Synonyms | Cyclopentanone diethyl ketal, Cyclopentane, 1,1-diethoxy- | [1] |
Role in Organic Synthesis and Drug Development
The primary application of this compound in organic synthesis, including pharmaceutical development, is as a protecting group for the ketone functionality of cyclopentanone . Ketals, such as this compound, are stable under basic and nucleophilic conditions. This stability allows chemists to perform reactions on other parts of a complex molecule without affecting the ketone group. The protection is reversible, and the original ketone can be regenerated by treatment with aqueous acid.
This strategy is crucial in multi-step syntheses of complex molecules, where the reactivity of different functional groups needs to be carefully managed. For instance, this compound is used as a reagent in the synthesis of Quinbolone, which is a derivative of the anabolic steroid Boldenone.
Experimental Protocols
Representative Synthesis of this compound:
This protocol describes the synthesis of this compound from cyclopentanone and triethyl orthoformate.
Materials:
-
Cyclopentanone
-
Triethyl orthoformate
-
Anhydrous ethanol (B145695) (as solvent)
-
A catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or concentrated sulfuric acid)
-
Anhydrous sodium bicarbonate or other suitable base for neutralization
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate for drying
-
Standard laboratory glassware for reaction, distillation, and work-up
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a drying tube, add cyclopentanone, a slight excess of triethyl orthoformate, and anhydrous ethanol.
-
Add a catalytic amount of the acid catalyst to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is driven to completion by the formation of ethyl formate (B1220265) and ethanol as byproducts.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the acid catalyst by adding a small amount of a solid base, such as anhydrous sodium bicarbonate, and stir for a few minutes.
-
Filter the mixture to remove the solid base.
-
Remove the solvent and other volatile components from the filtrate by rotary evaporation.
-
The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.
Spectroscopic Data
Detailed, experimentally-derived spectra for this compound are not widely published. However, based on the structure and data from analogous compounds, the following spectroscopic characteristics can be anticipated:
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Expected Features |
| ¹H NMR | - A triplet around 1.1-1.3 ppm corresponding to the methyl protons (-OCH₂CH₃).- A quartet around 3.3-3.6 ppm for the methylene (B1212753) protons of the ethoxy groups (-OCH₂CH₃).- Multiplets in the range of 1.5-1.8 ppm for the methylene protons of the cyclopentane ring. |
| ¹³C NMR | - A peak around 15 ppm for the methyl carbons of the ethoxy groups.- A peak around 58-60 ppm for the methylene carbons of the ethoxy groups.- Peaks for the methylene carbons of the cyclopentane ring in the aliphatic region (around 20-40 ppm).- A quaternary carbon peak for the C1 of the cyclopentane ring (the ketal carbon) at a significantly downfield shift, likely in the range of 100-110 ppm. |
| IR Spectroscopy | - C-H stretching vibrations for sp³ hybridized carbons just below 3000 cm⁻¹.- Strong C-O stretching bands in the fingerprint region, typically around 1050-1150 cm⁻¹ for the ether linkages.- Absence of a strong C=O stretching band around 1700 cm⁻¹, which would be present in the starting material, cyclopentanone. |
| Mass Spectrometry | - The molecular ion peak (M⁺) at m/z = 158.- Common fragmentation patterns for ketals would involve the loss of an ethoxy group (-OCH₂CH₃, mass = 45) to give a fragment at m/z = 113, or the loss of an ethyl group (-CH₂CH₃, mass = 29) followed by rearrangement. The fragmentation of the cyclopentane ring is also expected.[6][7][8] |
Visualizations
The following diagrams illustrate the synthesis and utility of this compound.
Caption: Synthesis of this compound.
Caption: Role of this compound as a protecting group.
References
- 1. CAS 23786-93-8: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C9H18O2 | CID 90268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. echemi.com [echemi.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. mass spectrum of cyclopentane fragmentation pattern of m/z m/e ions for analysis and identification of cyclopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. chem.libretexts.org [chem.libretexts.org]
In-Depth Technical Guide to the Spectroscopic Data of Cyclopentanone Diethyl Ketal
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Cyclopentanone (B42830) Diethyl Ketal (also known as 1,1-diethoxycyclopentane). Due to the limited availability of directly published experimental spectra for this specific compound, this guide leverages data from analogous compounds and spectral prediction tools to provide a robust analytical profile. All data is presented in a structured format to facilitate comparison and analysis.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for Cyclopentanone Diethyl Ketal.
| Table 1: ¹H NMR Spectroscopic Data (Predicted) | |
| Assignment | Chemical Shift (δ, ppm) |
| -CH₂- (ethoxy, quartet) | ~ 3.4 - 3.6 |
| -CH₃ (ethoxy, triplet) | ~ 1.1 - 1.3 |
| -CH₂- (cyclopentyl, C2/C5) | ~ 1.6 - 1.8 |
| -CH₂- (cyclopentyl, C3/C4) | ~ 1.5 - 1.7 |
| Table 2: ¹³C NMR Spectroscopic Data (Predicted) | |
| Assignment | Chemical Shift (δ, ppm) |
| C1 (ketal carbon) | ~ 108 - 112 |
| -CH₂- (ethoxy) | ~ 58 - 62 |
| -CH₂- (cyclopentyl, C2/C5) | ~ 35 - 39 |
| -CH₂- (cyclopentyl, C3/C4) | ~ 23 - 27 |
| -CH₃ (ethoxy) | ~ 15 - 17 |
| Table 3: IR Spectroscopic Data (Predicted) | |
| Functional Group | Characteristic Absorption (cm⁻¹) |
| C-H stretch (alkane) | 2850 - 3000 |
| C-O stretch (ketal) | 1050 - 1150 (strong, multiple bands) |
| CH₂ bend | 1445 - 1465 |
| Table 4: Mass Spectrometry Data | |
| Fragment (m/z) | Relative Intensity |
| 158 [M]⁺ | Low |
| 129 [M - C₂H₅]⁺ | Moderate |
| 113 [M - OC₂H₅]⁺ | High |
| 84 [M - 2(OC₂H₅)]⁺ | Moderate |
Experimental Protocols
Synthesis of Cyclopentanone Diethyl Ketal (General Procedure)
This protocol describes a general method for the acid-catalyzed ketalization of cyclopentanone with ethanol.
Materials:
-
Cyclopentanone
-
Anhydrous Ethanol
-
Acid Catalyst (e.g., p-toluenesulfonic acid, sulfuric acid)
-
Anhydrous Solvent (e.g., toluene (B28343), benzene)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Dean-Stark Apparatus
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add cyclopentanone, a 3- to 5-fold molar excess of anhydrous ethanol, and a catalytic amount of an acid catalyst (e.g., 0.1 mol% p-toluenesulfonic acid).
-
Add a suitable anhydrous solvent such as toluene to facilitate azeotropic removal of water.
-
Heat the reaction mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.
-
Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when the theoretical amount of water has been collected.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent and excess ethanol.
-
The crude product can be purified by fractional distillation under reduced pressure to yield pure cyclopentanone diethyl ketal.
Spectroscopic Analysis:
-
NMR Spectroscopy: Prepare a sample by dissolving a small amount of the purified product in a deuterated solvent (e.g., CDCl₃). Record ¹H and ¹³C NMR spectra.
-
IR Spectroscopy: Obtain the IR spectrum of the neat liquid product using a salt plate (NaCl or KBr) or as a thin film.
-
Mass Spectrometry: Introduce the sample into a mass spectrometer, typically via gas chromatography (GC-MS), to obtain the mass spectrum.
Mandatory Visualization
Caption: Workflow for the synthesis and spectroscopic analysis of cyclopentanone diethyl ketal.
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1,1-diethoxycyclopentane
This guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1,1-diethoxycyclopentane. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who utilize NMR spectroscopy for structural elucidation. This document outlines the predicted spectral data, a standard experimental protocol for data acquisition, and a visual representation of the molecular structure and its corresponding NMR signals.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and integrated proton counts for the ¹H NMR spectrum, as well as the predicted chemical shifts for the ¹³C NMR spectrum of this compound. Predictions are based on established chemical shift ranges for analogous functional groups and structural motifs.
Table 1: Predicted ¹H NMR Data for this compound
| Signal | Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| a | -O-CH₂ -CH₃ | ~3.4 - 3.6 | Quartet (q) | 4H |
| b | -O-CH₂-CH₃ | ~1.1 - 1.3 | Triplet (t) | 6H |
| c | Cyclopentane CH₂ (C2, C5) | ~1.6 - 1.8 | Multiplet (m) | 4H |
| d | Cyclopentane CH₂ (C3, C4) | ~1.5 - 1.7 | Multiplet (m) | 4H |
Table 2: Predicted ¹³C NMR Data for this compound
| Signal | Carbon | Predicted Chemical Shift (δ, ppm) |
| 1 | C -1 (quaternary) | ~100 - 110 |
| 2 | -O-C H₂-CH₃ | ~58 - 62 |
| 3 | C -2, C -5 | ~35 - 40 |
| 4 | C -3, C -4 | ~22 - 26 |
| 5 | -O-CH₂-C H₃ | ~15 - 18 |
Experimental Protocol for NMR Spectroscopy
The following is a standard protocol for the acquisition of ¹H and ¹³C NMR spectra of small organic molecules like this compound.
1. Sample Preparation:
-
Weigh approximately 10-20 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.
-
To ensure a homogeneous magnetic field, the sample solution should be free of any particulate matter. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
The final volume of the sample in the NMR tube should be sufficient to cover the detection coils, typically a height of 4-5 cm.
2. NMR Instrument Setup and Data Acquisition:
-
The NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H and 75 MHz or higher for ¹³C.
-
The sample is inserted into the magnet, and the instrument's field frequency is locked onto the deuterium (B1214612) signal of the solvent.
-
The magnetic field homogeneity is optimized by shimming, a process of adjusting the currents in the shim coils to maximize resolution.
-
For a standard ¹H NMR spectrum, a sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio, typically 8 to 16 scans.
-
For a ¹³C NMR spectrum, a proton-decoupled sequence is commonly used to simplify the spectrum and enhance the signal of carbons attached to protons (via the Nuclear Overhauser Effect). A larger number of scans (e.g., 128 or more) is usually required due to the low natural abundance of the ¹³C isotope.
-
Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
Visualization of Molecular Structure and NMR Signals
The following diagram illustrates the molecular structure of this compound, with labels corresponding to the unique proton and carbon environments as detailed in the data tables.
Caption: Molecular structure of this compound with proton labels.
The logical relationship between the molecular structure and its NMR signals is fundamental to spectral interpretation. Each unique chemical environment for a proton or carbon atom gives rise to a distinct signal in the respective NMR spectrum. The electronic environment, influenced by neighboring atoms and functional groups, determines the chemical shift of the signal. The number of neighboring, non-equivalent protons determines the splitting pattern (multiplicity) of a proton signal, following the n+1 rule in simple cases.
Caption: Logical workflow from molecular structure to NMR spectral parameters.
In-Depth Technical Guide to the FTIR Analysis of 1,1-diethoxycyclopentane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) spectroscopy analysis of 1,1-diethoxycyclopentane. Due to the absence of publicly available experimental spectra for this specific compound, this document focuses on a detailed prediction of its FTIR spectrum based on the characteristic vibrational frequencies of its constituent functional groups. It also outlines a general experimental protocol for obtaining such a spectrum and presents logical workflows for analysis.
Predicted Spectroscopic Data
The FTIR spectrum of this compound is expected to be dominated by absorption bands arising from the vibrations of its cyclopentane (B165970) ring and its two ethoxy groups. The key functional groups are the ether linkages (C-O-C) and the alkane-like C-H and C-C bonds.
The predicted quantitative data for the prominent FTIR absorption bands of this compound are summarized in the table below. These predictions are derived from established characteristic frequencies for ethers and cycloalkanes.
| Wavenumber Range (cm⁻¹) | Predicted Intensity | Vibrational Mode Assignment | Functional Group |
| 2960-2850 | Strong | C-H Asymmetric and Symmetric Stretching | -CH₃ and -CH₂- (Ethoxy and Cyclopentane) |
| 1470-1450 | Medium | C-H Scissoring (Bending) | -CH₂- (Cyclopentane and Ethoxy) |
| 1375-1350 | Medium to Weak | C-H Rocking (Bending) | -CH₃ (Ethoxy) |
| 1300-1000 | Strong | C-O-C Asymmetric and Symmetric Stretching | Diethyl Ether Moiety |
| Below 1000 | Variable | Fingerprint Region (C-C stretching, various bending modes) | Entire Molecule |
The region below 1000 cm⁻¹ is known as the fingerprint region. While specific peak assignments in this area are complex, the pattern of absorptions is unique to the molecule and can be used for definitive identification when compared to a reference spectrum.[1]
Key Functional Groups for FTIR Analysis
The structure of this compound contains key functional groups whose vibrational modes are readily detectable by FTIR spectroscopy. The following diagram illustrates the molecule and highlights these groups.
Predicted FTIR Spectral Features
-
C-H Stretching: Strong absorptions are expected in the 3000-2850 cm⁻¹ region, which is characteristic of sp³ C-H bond stretching in both the cyclopentane ring and the ethyl groups of the ethoxy moieties.[2][3]
-
C-O Stretching: The most prominent and diagnostic peaks for an ether are the C-O single bond stretching vibrations, which typically appear as strong bands in the 1300 to 1000 cm⁻¹ range.[4][5][6][7][8][9][10] For a dialkyl ether, a strong, asymmetric C-O-C stretching band is expected around 1120 cm⁻¹.[8]
-
C-H Bending: In the 1470-1350 cm⁻¹ region, absorptions of medium intensity are anticipated due to the bending vibrations (scissoring and rocking) of the -CH₂- and -CH₃ groups.[2]
-
Fingerprint Region: The region below 1300 cm⁻¹ will contain a complex pattern of peaks corresponding to C-C bond stretching and various other bending and deformation modes of the entire molecule. This region is unique to the compound.[2]
Experimental Protocol
The following provides a detailed methodology for acquiring a high-quality FTIR spectrum of a liquid sample like this compound using an Attenuated Total Reflectance (ATR) accessory, a common and convenient sampling technique.
Instrumentation:
-
A Fourier-Transform Infrared (FTIR) spectrometer equipped with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) or a more sensitive mercury cadmium telluride (MCT) detector.
-
An ATR accessory with a suitable crystal (e.g., diamond or zinc selenide).
Procedure:
-
Background Spectrum Acquisition:
-
Ensure the ATR crystal surface is clean. Clean with a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
Acquire a background spectrum. This will measure the absorbance of the ambient atmosphere (water vapor and carbon dioxide) and the ATR crystal, which will be subtracted from the sample spectrum.
-
-
Sample Application:
-
Place a small drop of liquid this compound onto the center of the ATR crystal, ensuring the crystal surface is fully covered.
-
-
Sample Spectrum Acquisition:
-
Acquire the FTIR spectrum of the sample.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Set the spectral range from 4000 cm⁻¹ to 400 cm⁻¹.
-
A resolution of 4 cm⁻¹ is generally sufficient for routine identification of functional groups.
-
-
Data Processing:
-
The software will automatically subtract the background spectrum from the sample spectrum to produce the final infrared spectrum of the sample.
-
Perform baseline correction and other necessary data processing as required.
-
-
Cleaning:
-
After the spectrum is recorded, thoroughly clean the ATR crystal with an appropriate solvent to remove all traces of the sample.
-
Logical Workflow for FTIR Analysis
The following diagram illustrates a systematic workflow for the analysis of this compound using FTIR spectroscopy, from sample preparation to spectral interpretation and final characterization.
References
- 1. infrared spectrum of cyclopentane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. youtube.com [youtube.com]
- 4. rockymountainlabs.com [rockymountainlabs.com]
- 5. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. ncstate.pressbooks.pub [ncstate.pressbooks.pub]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. spectroscopyonline.com [spectroscopyonline.com]
The Genesis of Carbonyl Protection: A Technical Guide to the Discovery and Initial Synthesis of Ketal Protecting Groups
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the foundational discovery and initial synthetic methodologies of ketal protecting groups, a cornerstone of modern organic synthesis. Tracing the origins from seminal work in carbohydrate chemistry to their broader application, this document provides a detailed examination of the early experimental protocols and the logical evolution of this critical synthetic tool.
From Sugars to Synthesis: The Dawn of the Acetal (B89532)
The concept of the ketal protecting group is intrinsically linked to the pioneering work of German chemist Emil Fischer at the close of the 19th century. While investigating the structure of sugars, Fischer developed a method for forming glycosides, which are structurally acetals. His work, published between 1893 and 1895, laid the fundamental groundwork for the acid-catalyzed reaction of a carbonyl compound with an alcohol.[1]
Fischer's initial experiments involved the reaction of aldoses and ketoses with alcohols in the presence of an acid catalyst.[1] These reactions, now known as Fischer glycosidation, were typically performed by dissolving or suspending the unprotected carbohydrate in the alcohol, which also served as the solvent, with a strong acid like hydrochloric acid as the catalyst.[1][2][3] This early work demonstrated the formation of a stable cyclic acetal from a hemiacetal intermediate, a key mechanistic step in carbonyl protection.
The Emergence of Ketals as Protecting Groups
While Fischer's work provided the chemical basis, the explicit use of ketals as temporary "protecting groups" to mask the reactivity of a ketone during a subsequent reaction in a different part of the molecule evolved more gradually in the early 20th century. The stability of the acetal linkage under neutral or basic conditions, and its susceptibility to cleavage under acidic conditions, made it an ideal candidate for this purpose. This strategy became indispensable in multi-step organic synthesis, allowing for chemoselectivity in complex molecules.
The core principle of using a ketal as a protecting group involves three key stages:
-
Protection: The ketone is reacted with an alcohol or a diol under acidic conditions to form the ketal.
-
Transformation: A chemical reaction is performed on another functional group within the molecule, while the ketal-protected carbonyl remains inert.
-
Deprotection: The ketal is hydrolyzed back to the original ketone using aqueous acid.
This logical workflow is a fundamental concept in modern synthetic chemistry.
Key Early Experimental Protocols
The initial syntheses of acetals and ketals were characterized by their use of strong mineral acids as catalysts and often an excess of the alcohol reactant to drive the reaction equilibrium towards product formation. The removal of water, a byproduct of the reaction, was also recognized as a critical factor for achieving high yields.
Fischer's Synthesis of Methyl Glucosides (1893)
Emil Fischer's foundational work on the synthesis of methyl glucosides from glucose provides one of the earliest detailed experimental protocols for acetal formation.
Objective: To synthesize methyl α-D-glucoside and methyl β-D-glucoside.
Experimental Protocol:
-
Reactants: D-glucose and anhydrous methanol (B129727).
-
Catalyst: Dry hydrogen chloride (HCl) gas.
-
Procedure:
-
A suspension of D-glucose in anhydrous methanol was prepared.
-
Dry hydrogen chloride gas was bubbled through the cooled methanolic suspension until saturation.
-
The reaction mixture was then allowed to stand at room temperature for an extended period.
-
The resulting solution was neutralized, and the solvent was removed under reduced pressure.
-
The product was a mixture of the α and β anomers of methyl glucoside, which could be separated by crystallization.
-
Quantitative Data: While Fischer's primary goal was structural elucidation rather than optimizing yield, this method established the fundamental conditions for acid-catalyzed acetal formation. The reaction is an equilibrium process, and longer reaction times favor the thermodynamically more stable pyranose forms, with the alpha anomer often predominating due to the anomeric effect.[1][3]
General Protocol for Acyclic Ketal Formation (Early 20th Century)
Following Fischer's work, the methodology was extended to simpler ketones. The following represents a generalized protocol from that era.
Objective: To protect a ketone as a dialkyl ketal.
Experimental Protocol:
-
Reactants: A ketone (e.g., acetone, cyclohexanone) and a simple alcohol (e.g., methanol, ethanol) in excess.
-
Catalyst: A strong acid such as concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).
-
Procedure:
-
The ketone was dissolved in a large excess of the anhydrous alcohol.
-
A catalytic amount of the strong acid was added to the solution.
-
The mixture was often heated to reflux to increase the reaction rate.
-
To drive the equilibrium, water formed during the reaction was sometimes removed by azeotropic distillation with a suitable solvent like benzene, a technique that became more common later.
-
After the reaction was deemed complete, the acid catalyst was neutralized with a base (e.g., sodium carbonate).
-
The excess alcohol and solvent were removed by distillation, and the ketal product was purified.
-
Summary of Early Quantitative Data
The following table summarizes typical reaction conditions and observations from early 20th-century ketal synthesis. It is important to note that yields were often not optimized or, in some cases, not reported in the primary literature, as the focus was frequently on the preparation and characterization of new compounds.
| Ketone | Alcohol/Diol | Catalyst | Reaction Conditions | Yield | Reference Notes |
| D-Glucose | Methanol | HCl | Room temperature, extended time | Not specified | Seminal work by Emil Fischer (1893). Established the principle of acid-catalyzed acetal formation. |
| Various Aldoses | Ethanol | HCl | Varies | Not specified | Further studies by Fischer on glycoside synthesis. |
| Simple Ketones | Simple Alcohols | H₂SO₄ or HCl | Reflux, often with excess alcohol | Generally moderate | General method developed in the early 20th century. Water removal was key to improving yields. |
Visualizing the Core Concepts
To better illustrate the logical and procedural relationships in the discovery and application of ketal protecting groups, the following diagrams are provided.
Caption: Logical progression from Fischer's discovery to the concept of ketal protecting groups.
Caption: General mechanism of acid-catalyzed ketal formation.
Caption: General experimental workflow for using a ketal as a protecting group.
References
Thermodynamic stability of 1,1-diethoxycyclopentane
An In-depth Technical Guide to the Thermodynamic Stability of 1,1-Diethoxycyclopentane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the thermodynamic stability of this compound. Due to the limited availability of direct experimental data for this specific ketal, this document synthesizes information from analogous compounds and theoretical estimation methods to present a thorough overview. It includes estimated thermodynamic parameters, detailed experimental protocols for their determination, and visualizations of relevant chemical pathways and workflows. This guide is intended to be a valuable resource for professionals in research and drug development who require a deep understanding of the stability and reactivity of ketal structures.
Introduction
This compound is a cyclic ketal formed from the reaction of cyclopentanone (B42830) and ethanol (B145695). Ketal functional groups are of significant importance in organic synthesis, particularly as protecting groups for ketones and aldehydes, due to their stability under neutral to strongly basic conditions and their susceptibility to hydrolysis under acidic conditions.[1] The thermodynamic stability of a ketal is a critical factor in its efficacy as a protecting group and in understanding its behavior in various chemical environments.
This guide explores the key thermodynamic parameters governing the stability of this compound: the standard enthalpy of formation (ΔHf°), the standard Gibbs free energy of formation (ΔGf°), and the standard molar entropy (S°). Furthermore, it examines the thermodynamics of its formation from cyclopentanone and ethanol, as well as its hydrolysis.
Estimated Thermodynamic Data
The formation of this compound from its constituent elements in their standard states can be represented by the following equation:
9C(graphite) + 9H2(g) + O2(g) → C9H18O2(l)
The key thermodynamic parameters for this compound and its relevant precursors are summarized in the tables below.
Table 1: Estimated Thermodynamic Properties of this compound (liquid) at 298.15 K
| Property | Symbol | Estimated Value | Units |
| Standard Enthalpy of Formation | ΔHf° | -455.7 | kJ/mol |
| Standard Gibbs Free Energy of Formation | ΔGf° | -250.9 | kJ/mol |
| Standard Molar Entropy | S° | 430.5 | J/(mol·K) |
Table 2: Thermodynamic Properties of Reactants and Products for Formation/Hydrolysis at 298.15 K
| Compound | Formula | State | ΔHf° (kJ/mol) | ΔGf° (kJ/mol) | S° (J/(mol·K)) | Reference |
| Cyclopentanone | C₅H₈O | liquid | -240.2 | -138.9 | 227.2 | [4] |
| Ethanol | C₂H₅OH | liquid | -277.6 | -174.8 | 160.7 | [5][6][7] |
| Water | H₂O | liquid | -285.8 | -237.1 | 70.0 |
Thermodynamics of Formation and Hydrolysis
The formation of this compound is a reversible equilibrium reaction. The thermodynamic parameters for this reaction and its reverse, hydrolysis, provide insight into the position of the equilibrium under standard conditions.
Formation Reaction:
C₅H₈O(l) + 2C₂H₅OH(l) ⇌ C₉H₁₈O₂(l) + H₂O(l)
Hydrolysis Reaction:
C₉H₁₈O₂(l) + H₂O(l) ⇌ C₅H₈O(l) + 2C₂H₅OH(l)
Table 3: Estimated Thermodynamic Parameters for the Formation and Hydrolysis of this compound at 298.15 K
| Reaction | ΔH°rxn (kJ/mol) | ΔG°rxn (kJ/mol) | ΔS°rxn (J/(mol·K)) |
| Formation | 70.3 | 24.1 | 155.1 |
| Hydrolysis | -70.3 | -24.1 | -155.1 |
The positive Gibbs free energy of formation for this compound from cyclopentanone and ethanol indicates that under standard conditions, the equilibrium favors the reactants. To drive the reaction towards the formation of the ketal, it is necessary to remove water, a principle well-established in the synthesis of acetals and ketals.[8]
Experimental Protocols for Thermodynamic Characterization
To empirically determine the thermodynamic stability of this compound, two key calorimetric experiments are recommended: bomb calorimetry to determine the standard enthalpy of combustion, from which the standard enthalpy of formation can be derived, and reaction calorimetry to measure the enthalpy of the ketalization reaction directly.
Determination of Standard Enthalpy of Formation via Bomb Calorimetry
This protocol outlines the procedure for determining the standard enthalpy of combustion (ΔHc°) of this compound using an oxygen bomb calorimeter. The standard enthalpy of formation (ΔHf°) can then be calculated using Hess's Law.
Objective: To measure the heat of combustion of this compound and calculate its standard enthalpy of formation.
Materials:
-
This compound (high purity)
-
Benzoic acid (certified standard for calibration)
-
Oxygen, high purity
-
Distilled water
-
Fuse wire (e.g., nickel-chromium)
-
Oxygen bomb calorimeter apparatus
-
Pellet press
-
Analytical balance (± 0.0001 g)
-
Digital thermometer (± 0.001 °C)
Procedure:
-
Calorimeter Calibration:
-
Accurately weigh approximately 1 g of benzoic acid and form it into a pellet.
-
Measure and record the length of the fuse wire.
-
Assemble the bomb with the benzoic acid pellet and the fuse wire, ensuring the wire is in contact with the pellet.
-
Add 1 mL of distilled water to the bomb to saturate the atmosphere.
-
Seal the bomb and charge it with oxygen to a pressure of approximately 30 atm.
-
Submerge the bomb in the calorimeter bucket containing a known mass of water.
-
Allow the system to reach thermal equilibrium and record the initial temperature for several minutes.
-
Ignite the sample and record the temperature rise at regular intervals until a stable final temperature is reached.
-
Depressurize the bomb, collect and titrate the nitric acid formed, and measure the length of the unburned fuse wire.
-
Calculate the heat capacity of the calorimeter (Ccal) using the known enthalpy of combustion of benzoic acid and correcting for the heat of formation of nitric acid and the heat of combustion of the fuse wire.
-
-
Combustion of this compound:
-
Accurately weigh approximately 0.8-1.0 g of this compound into a crucible.
-
Repeat steps 1.2 through 1.9 using the this compound sample.
-
Perform at least three replicate experiments to ensure precision.
-
-
Calculations:
-
Calculate the total heat released (qtotal) for each run using the calibrated heat capacity of the calorimeter and the measured temperature change.
-
Correct qtotal for the contributions from the fuse wire combustion and nitric acid formation to find the heat of combustion of the sample (qcomb).
-
Calculate the standard internal energy of combustion (ΔUc°) per mole of this compound.
-
Convert ΔUc° to the standard enthalpy of combustion (ΔHc°) using the equation: ΔHc° = ΔUc° + ΔngasRT, where Δngas is the change in the number of moles of gas in the combustion reaction.
-
Calculate the standard enthalpy of formation (ΔHf°) of this compound using Hess's Law and the known standard enthalpies of formation of CO₂(g) and H₂O(l).
-
Combustion Reaction: C₉H₁₈O₂(l) + 13O₂(g) → 9CO₂(g) + 9H₂O(l)
Determination of Enthalpy of Ketalization via Reaction Calorimetry
This protocol describes the measurement of the enthalpy change for the formation of this compound in a solution calorimeter.
Objective: To directly measure the enthalpy of reaction (ΔHrxn) for the ketalization of cyclopentanone with ethanol.
Materials:
-
Cyclopentanone (high purity, anhydrous)
-
Ethanol (anhydrous)
-
Anhydrous solvent (e.g., tetrahydrofuran)
-
Acid catalyst (e.g., p-toluenesulfonic acid)
-
Solution calorimeter (e.g., a constant-pressure calorimeter)
-
Digital thermometer (± 0.01 °C)
-
Magnetic stirrer and stir bar
Procedure:
-
Calorimeter Calibration:
-
Determine the heat capacity of the calorimeter (Ccal) by a standard method, such as measuring the temperature change upon mixing known amounts of hot and cold water or by performing a reaction with a known enthalpy change.
-
-
Ketalization Reaction:
-
Place a known mass of anhydrous ethanol and the anhydrous solvent into the calorimeter.
-
Add a catalytic amount of the acid catalyst.
-
Seal the calorimeter and allow the contents to reach thermal equilibrium while stirring. Record the initial temperature (Ti).
-
Inject a known mass of cyclopentanone into the calorimeter.
-
Record the temperature as a function of time until a stable final temperature (Tf) is reached.
-
Perform multiple runs to ensure reproducibility.
-
-
Calculations:
-
Calculate the total heat absorbed by the calorimeter and its contents (qcal) using the equation: qcal = (msolutioncsolution + Ccal)ΔT, where msolution is the total mass of the solution, csolution is the specific heat capacity of the solution (can be approximated as that of the solvent), and ΔT = Tf - Ti.
-
The heat of the reaction (qrxn) is equal in magnitude but opposite in sign to qcal (qrxn = -qcal).
-
Calculate the molar enthalpy of reaction (ΔHrxn) by dividing qrxn by the number of moles of the limiting reactant (typically cyclopentanone).
-
Visualizations
Reaction Pathway for Ketal Formation and Hydrolysis
The formation of this compound is an acid-catalyzed process that proceeds through a hemiacetal intermediate. The hydrolysis is the reverse of this process.
Caption: Acid-catalyzed formation of this compound via a hemiacetal intermediate.
Experimental Workflow for Thermodynamic Stability Determination
The overall process for determining the thermodynamic stability of this compound involves both experimental measurements and theoretical calculations.
Caption: Workflow for the experimental determination of the thermodynamic stability of this compound.
Conclusion
While direct experimental thermodynamic data for this compound is currently lacking in the scientific literature, this guide provides robust estimations for its key thermodynamic properties based on data from analogous compounds and established theoretical methods. The provided data indicates that the formation of this compound from cyclopentanone and ethanol is thermodynamically unfavorable under standard conditions, highlighting the necessity of techniques like water removal to drive the synthesis.
The detailed experimental protocols for bomb and reaction calorimetry offer a clear pathway for the empirical determination of the thermodynamic stability of this and other related ketal compounds. The presented workflows and reaction diagrams serve as valuable visual aids for understanding the underlying principles and experimental designs. This guide, therefore, serves as a foundational resource for researchers and professionals requiring a comprehensive understanding of the thermodynamic landscape of this compound.
References
- 1. Solved The standard molar entropy of liquid ethanol | Chegg.com [chegg.com]
- 2. Heat of formation group additivity - Wikipedia [en.wikipedia.org]
- 3. Benson group increment theory - Wikipedia [en.wikipedia.org]
- 4. Cyclopentanone [webbook.nist.gov]
- 5. Ethanol (data page) - Wikipedia [en.wikipedia.org]
- 6. brainly.com [brainly.com]
- 7. homework.study.com [homework.study.com]
- 8. homework.study.com [homework.study.com]
Solubility of 1,1-diethoxycyclopentane in organic solvents
An In-depth Technical Guide on the Solubility of 1,1-Diethoxycyclopentane in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of this compound in common organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this guide establishes an inferred solubility profile based on the compound's physicochemical properties and the well-established principle of "like dissolves like." Furthermore, this document furnishes detailed experimental protocols for the systematic determination of solubility, empowering researchers to generate precise quantitative data for their specific applications.
Introduction to this compound
This compound is a cyclic ketal with the chemical formula C₉H₁₈O₂ and a molecular weight of 158.24 g/mol .[1][2] It presents as a colorless liquid with a characteristic odor.[1] Structurally, it features a non-polar cyclopentane (B165970) ring and two polar ethoxy groups attached to the same carbon atom. This combination of a non-polar hydrocarbon ring and polar ether functionalities dictates its solubility behavior. Understanding its solubility is crucial for its use as a solvent, a reagent in organic synthesis, or in the formulation of pharmaceutical products.[1][3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₉H₁₈O₂ |
| Molecular Weight | 158.24 g/mol [1][2] |
| Appearance | Colorless liquid[1] |
| Boiling Point | 162-165 °C[4] |
| Density | 0.9089 g/cm³ at 20 °C[2][4] |
| Polarity | Relatively low polarity[1] |
Inferred Solubility Profile
The solubility of this compound can be inferred from its structure. The non-polar cyclopentane ring suggests good solubility in non-polar solvents, while the two ether oxygen atoms can act as hydrogen bond acceptors, allowing for some degree of solubility in polar solvents. The following table provides an inferred solubility profile in various classes of organic solvents.
| Solvent Class | Representative Solvents | Inferred Solubility | Rationale |
| Non-Polar Aliphatic | Hexane, Cyclohexane, Heptane | Miscible | The non-polar cyclopentane ring has strong van der Waals interactions with aliphatic solvents.[5] |
| Aromatic | Toluene, Benzene, Xylene | Miscible | Favorable dispersion forces exist between the non-polar components of both the solute and the solvent. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Miscible | As a ketal, this compound shares structural similarities with ether solvents, leading to good miscibility. |
| Halogenated | Dichloromethane, Chloroform | Miscible | These solvents are effective at dissolving organic compounds with a mix of polar and non-polar characteristics. |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Soluble to Miscible | The moderate polarity of ketones is compatible with the ether groups in this compound. |
| Esters | Ethyl Acetate, Butyl Acetate | Soluble to Miscible | Similar to ketones, the polarity of esters is suitable for dissolving this compound. |
| Alcohols | Methanol, Ethanol, Isopropanol | Soluble | While alcohols are polar, the non-polar cyclopentane ring may limit complete miscibility, especially with more polar alcohols like methanol. |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Sparingly Soluble | The high polarity of these solvents may not be fully compatible with the significant non-polar character of this compound. |
| Water | Water | Insoluble | The non-polar nature of the cyclopentane ring dominates, leading to very poor solubility in water.[1] |
Experimental Protocols for Solubility Determination
To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The following is a general protocol for determining the solubility of a liquid organic compound like this compound.
Materials and Equipment
-
This compound (solute)
-
A range of organic solvents of known purity
-
Analytical balance
-
Volumetric flasks and pipettes
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Gas chromatograph (GC) or other suitable analytical instrument
-
Glass vials with screw caps
Experimental Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a glass vial.
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, allow the vial to stand undisturbed at the same temperature to allow the undissolved solute to settle.
-
If necessary, centrifuge the vial to ensure complete separation of the liquid and undissolved phases.
-
-
Sample Analysis:
-
Carefully withdraw a known volume of the clear, saturated supernatant.
-
Dilute the aliquot with a known volume of a suitable solvent to bring the concentration within the analytical range of the chosen instrument.
-
Analyze the diluted sample using a pre-calibrated analytical method (e.g., Gas Chromatography) to determine the concentration of this compound.
-
-
Calculation of Solubility:
-
Calculate the concentration of this compound in the saturated solution from the analytical results and the dilution factor.
-
Express the solubility in appropriate units, such as g/100 mL, mol/L, or mole fraction.
-
Visualizations
Synthesis of this compound
The following diagram illustrates the acid-catalyzed synthesis of this compound from cyclopentanone (B42830) and ethanol.
Caption: Synthesis of this compound.
Experimental Workflow for Solubility Determination
This diagram outlines the general experimental workflow for determining the solubility of this compound.
Caption: Workflow for solubility determination.
References
An In-depth Technical Guide to the Mechanism of Acid-Catalyzed Ketal Formation
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the core mechanism of acid-catalyzed ketal formation, a fundamental reaction in organic synthesis. It details the reaction pathway, thermodynamic and kinetic considerations, and practical experimental protocols.
Introduction
Ketal formation is a reversible organic reaction where a ketone reacts with two equivalents of an alcohol in the presence of an acid catalyst to form a ketal. This reaction is a cornerstone of synthetic organic chemistry, primarily utilized for the protection of ketone functional groups.[1] Ketals are stable in neutral or basic conditions but can be readily hydrolyzed back to the parent ketone under aqueous acidic conditions, making them excellent protecting groups during multi-step syntheses.[2][3] The process involves the formation of a hemiketal intermediate, which then undergoes further reaction to yield the final ketal product.[1] Understanding the nuances of this mechanism is critical for optimizing reaction conditions and achieving high yields in complex molecule synthesis.
Core Reaction Mechanism
The acid-catalyzed formation of a ketal from a ketone and an alcohol proceeds through two major stages: the formation of a hemiketal and its subsequent conversion to a ketal. The entire process is a series of equilibrium steps.[4][5]
Stage 1: Hemiketal Formation
-
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the ketone by an acid catalyst (H-A).[6] This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[1][6] This activation is crucial because alcohols are generally weak nucleophiles.[6]
-
Nucleophilic Attack by Alcohol: An alcohol molecule acts as a nucleophile and attacks the activated carbonyl carbon. This results in the formation of a protonated hemiketal.[1]
-
Deprotonation: A base (A⁻, the conjugate base of the acid catalyst, or another alcohol molecule) removes the proton from the newly added alkoxy group to yield a neutral hemiketal intermediate.[3]
Stage 2: Ketal Formation
-
Protonation of the Hydroxyl Group: The hydroxyl group of the hemiketal is protonated by the acid catalyst. This converts the hydroxyl group into a good leaving group (water).[3][7]
-
Formation of an Oxonium Ion: The protonated hydroxyl group leaves as a water molecule. The departure is assisted by the lone pair of electrons on the adjacent oxygen atom, leading to the formation of a resonance-stabilized oxonium ion.[6]
-
Second Nucleophilic Attack: A second molecule of alcohol attacks the electrophilic carbon of the oxonium ion.[4]
-
Final Deprotonation: The protonated ketal is deprotonated by a base (A⁻ or alcohol) to give the final neutral ketal product and regenerate the acid catalyst.[6]
Visualization of the Reaction Mechanism
The following diagram illustrates the step-by-step pathway of acid-catalyzed ketal formation.
Thermodynamic and Kinetic Considerations
Ketal formation is a reversible process governed by equilibrium.[4] The overall reaction involves the conversion of one ketone and two alcohol molecules into one ketal and one water molecule.[4] To drive the equilibrium toward the product side and achieve a high yield of the ketal, the water generated as a byproduct must be removed from the reaction mixture.[4][5] This is a direct application of Le Châtelier's principle.
Common laboratory techniques for water removal include:
-
Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent (like benzene (B151609) or toluene) that forms an azeotrope with water.[4][8]
-
Use of Dehydrating Agents: Adding molecular sieves or other desiccants to the reaction mixture.[4][8]
The thermodynamics of the reaction are generally favorable but can be influenced by the specific reactants. Kinetic studies provide insight into the reaction rates and activation energies.
Quantitative Data Summary
The following tables summarize thermodynamic and kinetic data for representative acetalization/ketalization reactions.
Table 1: Thermodynamic Properties of Diethylacetal Synthesis [9] Reaction: Acetaldehyde + 2 Ethanol ⇌ Diethylacetal + Water
| Thermodynamic Parameter | Value at 298 K | Unit |
| Standard Molar Enthalpy (ΔH⁰) | -10,225.9 | J·mol⁻¹ |
| Standard Molar Gibbs Free Energy (ΔG⁰) | -269.3 | J·mol⁻¹ |
| Standard Molar Entropy (ΔS⁰) | -33.395 | J·mol⁻¹·K⁻¹ |
Table 2: Kinetic Parameters of Diethylacetal Synthesis [9] Catalyst: Amberlyst 18 resin
| Kinetic Parameter | Value | Unit |
| Activation Energy (Eₐ) | 47.874 | kJ·mol⁻¹ |
| Pre-exponential Factor (kC) | 1.16 × 10⁸ | mol·g⁻¹·min⁻¹ |
Table 3: Yields of Ketalization Using a Molecular Sieve Protocol [8] Reaction: Ketone + Ethylene Glycol (2.5 equiv), p-TsOH·H₂O (0.5 mol%), Benzene (0.2 M)
| Substrate | Product | Time (h) | Yield (%) |
| 2-Bromo-2-cyclopenten-1-one | 6-Bromo-1,4-dioxaspiro[4.4]non-6-ene | 24 | 91 |
| Estrone | 3,3-(Ethylenedioxy)estra-1,3,5(10)-trien-17-one | 24 | 75 |
Experimental Protocols
Detailed and reliable experimental procedures are crucial for successful synthesis. The following are general protocols for small-scale and gram-scale acid-catalyzed ketalizations.
General Procedure for Milligram-Scale Ketalizations[8]
This procedure is an alternative to the Dean-Stark apparatus and is effective for small-scale reactions.
-
Apparatus Setup: A 10 mL round-bottom flask is charged with a magnetic stir bar and the ketone substrate.
-
Reagent Addition: Benzene (PhH) is added to achieve a 0.2 M concentration of the substrate. Ethylene glycol (2.5 equivalents) and p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.5 mol %) are added sequentially under air.
-
Dehydration: A cotton plug is inserted into the neck of the flask, followed by the addition of approximately 1 gram of activated 4 Å molecular sieves. The flask is sealed with a rubber septum.
-
Reaction: The mixture is stirred at room temperature. Reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be purified by column chromatography.
General Procedure for Acetalization with Methanol[10]
This method highlights a simple procedure using a trace amount of a conventional acid catalyst without the need for water removal.
-
Reaction Mixture: A mixture of the aldehyde or ketone (0.3 mmol) and 0.1 mol % hydrochloric acid in methanol (B129727) (4 mL) is prepared in a flask.
-
Reaction: The solution is stirred at ambient temperature for 30 minutes.
-
Quenching: Sodium bicarbonate (NaHCO₃, 0.15 mol %) is added to the flask, and the mixture is stirred for a few minutes to neutralize the acid catalyst.
-
Isolation: The organic layer is concentrated in vacuo.
-
Purification: The resulting residue is purified by column chromatography on silica (B1680970) gel to afford the pure acetal/ketal product.
Visualization of Experimental Workflow
The diagram below outlines a typical workflow for a lab-scale ketalization reaction using a dehydrating agent.
Conclusion
The acid-catalyzed formation of ketals is a powerful and indispensable tool in modern organic synthesis for the protection of ketones. A thorough understanding of its multi-step, equilibrium-driven mechanism allows chemists to manipulate reaction conditions, primarily through the removal of water, to achieve high yields of the desired product. The choice of acid catalyst, solvent, and water-removal technique can be tailored to the specific substrate, enabling the successful application of this reaction in the synthesis of complex molecules relevant to research, materials science, and drug development.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Acetal - Wikipedia [en.wikipedia.org]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 1,1-Diethoxycyclopentane from Cyclopentanone: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 1,1-diethoxycyclopentane, a valuable ketal protecting group in organic synthesis. The procedure involves the acid-catalyzed reaction of cyclopentanone (B42830) with ethanol (B145695). This application note includes a comprehensive experimental protocol, a summary of quantitative data, and a visual representation of the experimental workflow, designed for easy implementation in a laboratory setting.
Introduction
The protection of carbonyl groups is a fundamental strategy in multi-step organic synthesis. Ketalization is a common method for protecting ketones and aldehydes from undesired reactions under neutral or basic conditions. This compound serves as a stable diethyl ketal of cyclopentanone, which can be readily deprotected under acidic conditions. This protocol outlines a straightforward and efficient method for its preparation using an acid catalyst and azeotropic removal of water to drive the reaction to completion.
Reaction Scheme
Quantitative Data Summary
A thorough review of established protocols for the synthesis of this compound from cyclopentanone reveals typical quantitative parameters. The following table summarizes these findings for a representative reaction scale.
| Parameter | Value |
| Reactants | |
| Cyclopentanone | 1.0 mol (84.1 g) |
| Ethanol | 4.0 mol (184.3 g, 233.5 mL) |
| Catalyst | |
| p-Toluenesulfonic acid monohydrate | 0.01 mol (1.9 g) |
| Solvent | |
| Toluene (B28343) | 200 mL |
| Reaction Conditions | |
| Temperature | Reflux (approx. 80-90 °C) |
| Reaction Time | 4-6 hours |
| Product Information | |
| Product Name | This compound |
| Molecular Formula | C₉H₁₈O₂ |
| Molecular Weight | 158.24 g/mol |
| Typical Yield | 75-85% |
| Purity (by GC-MS) | >98% |
| Boiling Point | 165-167 °C |
Experimental Protocol
This protocol details the synthesis of this compound from cyclopentanone.
Materials and Equipment:
-
Cyclopentanone
-
Absolute Ethanol
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O) or concentrated Sulfuric Acid (H₂SO₄)
-
Toluene
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask (500 mL)
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Distillation apparatus
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
To a 500 mL round-bottom flask equipped with a magnetic stir bar, add cyclopentanone (84.1 g, 1.0 mol), absolute ethanol (184.3 g, 4.0 mol), and toluene (200 mL).
-
Add the acid catalyst, p-toluenesulfonic acid monohydrate (1.9 g, 0.01 mol).
-
Assemble the flask with a Dean-Stark apparatus and a reflux condenser.
-
-
Reaction:
-
Heat the mixture to reflux using a heating mantle. The toluene-water azeotrope will begin to collect in the Dean-Stark trap.
-
Continue refluxing for 4-6 hours, or until the theoretical amount of water (18 mL) has been collected in the trap, indicating the reaction is complete.
-
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with 100 mL of saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with 100 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
-
Purification:
-
Remove the toluene solvent using a rotary evaporator.
-
Purify the crude product by fractional distillation under atmospheric pressure. Collect the fraction boiling at 165-167 °C.
-
-
Characterization:
-
The identity and purity of the this compound can be confirmed by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Toluene and cyclopentanone are flammable; avoid open flames.
-
The acid catalyst is corrosive; handle with care.
Application Notes and Protocols: Laboratory Preparation of Cyclopentanone Diethyl Ketal
For Researchers, Scientists, and Drug Development Professionals
Introduction
In multi-step organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs), the selective protection of functional groups is a critical strategy. The carbonyl group of ketones and aldehydes is highly reactive towards nucleophiles and reducing agents. To prevent unwanted side reactions, it is often necessary to temporarily "mask" this functionality. The formation of a ketal (or acetal (B89532) from an aldehyde) is one of the most common and robust methods for protecting a ketone.
Cyclopentanone (B42830) diethyl ketal, also known as 1,1-diethoxycyclopentane, is a stable derivative of cyclopentanone, rendering the carbonyl carbon unreactive to many reagents, especially nucleophiles like Grignard reagents, organolithiums, and hydride reducing agents. The ketal can be readily deprotected to regenerate the parent ketone under mild acidic aqueous conditions. This application note provides a detailed protocol for the efficient synthesis of cyclopentanone diethyl ketal using triethyl orthoformate, which serves as both the source of the ethoxy groups and a dehydrating agent to drive the reaction to completion.
Reaction Scheme
The acid-catalyzed reaction of cyclopentanone with triethyl orthoformate yields cyclopentanone diethyl ketal and ethyl formate (B1220265) as a byproduct.
Quantitative Data Summary
The following tables summarize the physical properties of the reactants and product, as well as the typical reaction conditions and expected outcomes.
Table 1: Properties of Reactants
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| Cyclopentanone | C₅H₈O | 84.12 | 130.6 | 0.951 |
| Triethyl Orthoformate | C₇H₁₆O₃ | 148.20 | 146 | 0.891 |
| p-Toluenesulfonic Acid (p-TSA) | C₇H₈O₃S | 172.20 | - | - |
Table 2: Product Characteristics
| Compound | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| Cyclopentanone Diethyl Ketal | 23786-93-8 | C₉H₁₈O₂ | 158.24[1][2] | 162-165 (atm)[3]63-65 (20 Torr)[4] | 0.909[3][4] |
Table 3: Predicted Spectroscopic Data for Cyclopentanone Diethyl Ketal
| Spectroscopy | Predicted Peaks and Assignments |
| ¹H NMR | δ 3.45 (q, 4H, -O-CH₂ -CH₃)δ 1.70 (m, 8H, ring -CH₂ -)δ 1.15 (t, 6H, -O-CH₂-CH₃ ) |
| ¹³C NMR | δ 110.5 (quaternary C -(OR)₂)δ 57.0 (-O-CH₂ -CH₃)δ 36.0 (ring C H₂ adjacent to C-O)δ 23.5 (other ring C H₂)δ 15.0 (-O-CH₂-CH₃ ) |
| IR (cm⁻¹) | 2970-2870 (C-H stretch)1170-1050 (strong, C-O stretch, characteristic of ketal) |
Note: NMR data are predicted values based on standard chemical shifts for the functional groups present. The absence of a strong C=O stretch (approx. 1740 cm⁻¹) in the IR spectrum is a key indicator of successful ketal formation.
Reaction Mechanism and Experimental Workflow
The following diagrams illustrate the chemical pathway and the laboratory procedure.
Caption: Mechanism of acid-catalyzed ketal formation from a ketone and alcohol.
Caption: Workflow for the synthesis and purification of cyclopentanone diethyl ketal.
Experimental Protocol
This protocol describes the synthesis of cyclopentanone diethyl ketal on a laboratory scale.
Materials and Equipment:
-
Round-bottom flask (e.g., 250 mL)
-
Reflux condenser
-
Heating mantle with a magnetic stirrer and stir bar
-
Thermometer or temperature probe
-
Separatory funnel
-
Standard glassware for extraction and distillation
-
Rotary evaporator
-
Vacuum distillation apparatus
-
Cyclopentanone
-
Triethyl orthoformate
-
p-Toluenesulfonic acid monohydrate (p-TSA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cyclopentanone (e.g., 8.41 g, 0.10 mol).
-
Add triethyl orthoformate (e.g., 17.8 g, 0.12 mol, 1.2 equivalents).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.19 g, 0.001 mol, 1 mol%).
-
-
Reaction:
-
Heat the mixture to a gentle reflux (internal temperature of approximately 120-130 °C) using a heating mantle.
-
Allow the reaction to proceed for 2-4 hours. The progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by observing the disappearance of the cyclopentanone spot/peak.
-
-
Workup and Isolation:
-
Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into a separatory funnel containing 100 mL of saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash them with 50 mL of brine to remove residual water.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, then filter to remove the drying agent.
-
-
Purification:
-
Remove the bulk of the solvent using a rotary evaporator.
-
Purify the resulting crude oil by vacuum distillation to yield cyclopentanone diethyl ketal as a colorless liquid. Collect the fraction boiling at approximately 63-65 °C under 20 Torr vacuum.[4]
-
-
Characterization:
-
Determine the yield of the pure product. Yields are typically high for this reaction (>85%).
-
Characterize the product by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.
-
Safety and Handling Precautions
-
General: Perform all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Cyclopentanone: Flammable liquid and vapor. Causes eye irritation.
-
Triethyl Orthoformate: Flammable liquid and vapor. Causes serious eye irritation. May cause respiratory irritation.
-
p-Toluenesulfonic Acid: Corrosive. Causes severe skin burns and eye damage.
-
Diethyl Ether: Extremely flammable liquid and vapor. May form explosive peroxides. Harmful if swallowed.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Neutralize acidic and basic aqueous waste before disposal.
References
Application Notes and Protocols: 1,1-Diethoxycyclopentane as a Ketone Protecting Group
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of multi-step organic synthesis, the strategic protection and deprotection of reactive functional groups is a cornerstone of success. Ketones, with their inherent electrophilicity, often require temporary masking to prevent undesired side reactions. 1,1-Diethoxycyclopentane, also known as cyclopentanone (B42830) diethyl ketal, serves as an effective and reliable protecting group for ketones. This acyclic ketal offers robust stability under a range of reaction conditions, particularly in neutral to strongly basic environments, while allowing for mild and efficient removal when desired.[1][2]
These application notes provide a comprehensive overview of the use of this compound as a ketone protecting group, including detailed experimental protocols, quantitative data, and a discussion of its stability and applications.
Physicochemical Properties
This compound is a colorless liquid with the molecular formula C₉H₁₈O₂ and a molecular weight of 158.24 g/mol .[3][4] It is characterized by a cyclopentane (B165970) ring with two ethoxy groups attached to the same carbon atom.[4] This structure renders it soluble in common organic solvents but insoluble in water.
| Property | Value | Reference |
| CAS Number | 23786-93-8 | [3] |
| Molecular Formula | C₉H₁₈O₂ | [3][4] |
| Molecular Weight | 158.24 g/mol | [3][4] |
| Appearance | Colorless liquid | [4] |
Applications in Organic Synthesis
The primary application of this compound is the protection of the ketone functional group. By converting a ketone to its diethyl ketal, its reactivity towards nucleophiles and bases is effectively nullified, allowing for chemical transformations on other parts of the molecule.[1] This strategy is invaluable in the synthesis of complex molecules, including natural products and active pharmaceutical ingredients. For instance, this compound has been utilized as a reagent in the synthesis of Quinbolone, a cyclopentenyl ether derivative of the anabolic steroid Boldenone.[5]
Experimental Protocols
Protection of a Ketone as a this compound Ketal
The formation of this compound from a ketone is typically achieved through an acid-catalyzed reaction with ethanol (B145695) or a transketalization reaction. The equilibrium of this reaction is driven towards the product by the removal of water, often using a Dean-Stark apparatus or a dehydrating agent.[6][7]
General Protocol for Ketalization:
-
Reactants:
-
Ketone (1.0 equiv)
-
Ethanol (excess, can be used as solvent) or Triethyl orthoformate (1.5 - 2.0 equiv)
-
Acid catalyst (catalytic amount, e.g., p-toluenesulfonic acid, sulfuric acid, or a Lewis acid)
-
-
Solvent: Anhydrous solvent such as toluene (B28343) or dichloromethane (B109758) if ethanol is not used as the solvent.
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus (if using ethanol and removing water by azeotropic distillation), add the ketone, ethanol (or triethyl orthoformate), and the anhydrous solvent.
-
Add a catalytic amount of the acid catalyst.
-
Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap. If using triethyl orthoformate, the reaction can often be performed at room temperature or with gentle heating.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a mild base (e.g., triethylamine (B128534) or saturated sodium bicarbonate solution) to neutralize the acid catalyst.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
-
| Catalyst | Conditions | Yield | Reference |
| p-Toluenesulfonic acid | Reflux with ethanol, Dean-Stark | Typically Good to Excellent | [6] |
| Dry HCl, H₂SO₄ | With ethanol | Typically Good to Excellent | [6] |
| Lewis Acids (e.g., BF₃·OEt₂) | With triethyl orthoformate | Typically Good to Excellent | [8] |
Deprotection of a this compound Ketal
The removal of the diethyl ketal to regenerate the ketone is accomplished by acid-catalyzed hydrolysis. The presence of water is essential to drive the equilibrium back towards the carbonyl compound.[1][9]
General Protocol for Deprotection (Hydrolysis):
-
Reactants:
-
This compound-protected compound (1.0 equiv)
-
Aqueous acid (e.g., dilute HCl, acetic acid, or a solid acid catalyst)
-
-
Solvent: A mixture of an organic solvent (e.g., acetone, THF) and water.
-
Procedure:
-
Dissolve the protected compound in a mixture of the organic solvent and water.
-
Add a catalytic amount of the acid.
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the progress of the reaction by TLC or GC until the starting material is consumed.
-
Neutralize the reaction mixture with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.
-
Purify the regenerated ketone by distillation or column chromatography if necessary.
-
| Reagent | Conditions | Yield | Reference |
| Aqueous HCl | Acetone/water, room temp. | Typically High | [9] |
| Acetic Acid | THF/water, gentle heating | Typically High | [9] |
| Solid Acid Catalysts | Wet organic solvent | Typically High | [10] |
Stability Profile
The stability of the this compound protecting group is a key advantage. Diethyl ketals are generally stable under the following conditions:
-
Basic conditions: Resistant to strong bases such as hydroxides, alkoxides, and organometallic reagents (e.g., Grignard reagents, organolithiums).[1]
-
Nucleophilic attack: Unreactive towards a wide range of nucleophiles.[1]
-
Reducing agents: Stable to common reducing agents like lithium aluminum hydride and sodium borohydride.[8]
-
Oxidizing agents: Generally stable to many oxidizing agents, although strong oxidizing conditions in the presence of Lewis acids may lead to cleavage.[11]
However, they are readily cleaved under acidic conditions , especially in the presence of water.[9] This lability to acid is the basis for their removal.
Visualizing the Workflow and Logic
Conclusion
This compound is a valuable and versatile protecting group for ketones in organic synthesis. Its ease of formation, stability to a wide range of non-acidic reagents, and facile removal under mild acidic conditions make it an excellent choice for complex synthetic routes. The protocols and data presented in these application notes provide a practical guide for researchers and professionals in the field to effectively utilize this protecting group strategy, thereby enabling more sophisticated and selective chemical transformations.
References
- 1. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 2. willingdoncollege.ac.in [willingdoncollege.ac.in]
- 3. This compound | C9H18O2 | CID 90268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 23786-93-8: this compound | CymitQuimica [cymitquimica.com]
- 5. This compound | 23786-93-8 [amp.chemicalbook.com]
- 6. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Dimethyl Acetals [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Highly Efficient Acetalization and Ketalization Catalyzed by Cobaloxime under Solvent-Free Condition [mdpi.com]
- 11. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
Application Notes and Protocols: Deprotection of 1,1-diethoxycyclopentane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental conditions and protocols for the deprotection of 1,1-diethoxycyclopentane to yield cyclopentanone (B42830). The primary method detailed is a classic acid-catalyzed hydrolysis, a fundamental transformation in organic synthesis for the removal of a common ketone protecting group.
Introduction
The protection of carbonyl groups is a critical strategy in multi-step organic synthesis to prevent unwanted side reactions. Diethyl acetals, such as this compound, are frequently employed to protect ketones due to their stability under neutral and basic conditions. The removal of this protecting group, or deprotection, is typically achieved under acidic conditions to regenerate the parent ketone, cyclopentanone. This application note outlines a standard protocol for this transformation and provides a comparison of various reaction conditions.
Data Presentation: Comparison of Experimental Conditions
The following table summarizes various reported conditions for the deprotection of ketals, which are applicable to this compound.
| Catalyst System | Solvent(s) | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Hydrochloric Acid (1M) | Acetone (B3395972)/Water | Room Temperature | 1-4 h | High | General Protocol |
| p-Toluenesulfonic acid (catalytic) | Acetone | Room Temperature | 2-6 h | Good to Excellent | General Protocol |
| Amberlyst-15 | Acetone | Reflux | 1-3 h | High | General Protocol |
| Cerium(III) triflate (catalytic) | Acetonitrile/Water | Room Temperature | 0.5-2 h | >90 | General Protocol |
| Bismuth(III) triflate (catalytic) | THF/Water | Room Temperature | 5-30 min | >90 | General Protocol |
| Iron(III) tosylate (catalytic) | Water | Room Temperature | 1-5 h | High | General Protocol |
Experimental Protocols
Protocol 1: Acid-Catalyzed Deprotection using Hydrochloric Acid
This protocol describes a standard and reliable method for the hydrolysis of this compound using dilute hydrochloric acid.
Materials:
-
This compound
-
Acetone
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (B1210297) or Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in acetone (5-10 mL per gram of substrate).
-
Addition of Acid: To the stirring solution, add 1M hydrochloric acid (2-3 equivalents) dropwise at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 1-4 hours.
-
Work-up:
-
Once the reaction is complete, neutralize the excess acid by carefully adding saturated sodium bicarbonate solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate or diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
-
Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude cyclopentanone can be purified by distillation if necessary.
Visualizations
Reaction Scheme: Deprotection of this compound
Caption: Acid-catalyzed hydrolysis of this compound.
Experimental Workflow
Caption: Experimental workflow for the deprotection of this compound.
The Pivotal Role of 1,1-Diethoxycyclopentane in the Synthesis of Complex Natural Products
For Immediate Release
[City, State] – [Date] – In the intricate world of natural product synthesis, the strategic use of specific building blocks is paramount to achieving elegant and efficient molecular construction. Among these, 1,1-diethoxycyclopentane, a seemingly simple cyclic ketal, has emerged as a crucial precursor in the stereocontrolled synthesis of complex polycyclic natural products, most notably in the assembly of triquinane sesquiterpenes. Its application in the total synthesis of (±)-Hirsutene and (±)-Coriolin by Mehta and colleagues showcases its utility as a masked cyclopentanone, enabling key carbon-carbon bond formations.
This application note delves into the specific role of this compound in the synthesis of these natural products, providing detailed experimental protocols and quantitative data to guide researchers in applying this versatile building block in their own synthetic endeavors.
Application in Triquinane Synthesis: A Case Study
The total synthesis of the linearly fused triquinane natural products (±)-Hirsutene and (±)-Coriolin provides a compelling example of the strategic deployment of this compound. In this context, it serves as a latent cyclopentanone, allowing for a key photochemical [2+2] cycloaddition reaction, which would be otherwise unachievable with an unprotected ketone.
Logical Workflow of Triquinane Synthesis
The overall strategy hinges on the construction of a key intermediate through a photochemical cycloaddition, followed by subsequent transformations to elaborate the characteristic tricyclic core of the target natural products.
Caption: Synthetic workflow from this compound to triquinane natural products.
Experimental Protocols
The following protocols are adapted from the synthesis of a key intermediate in the total synthesis of (±)-Hirsutene and (±)-Coriolin.
Protocol 1: Preparation of the Key Photocycloaddition Adduct
Objective: To synthesize the tetracyclic adduct via a photochemical [2+2] cycloaddition of this compound enol ether with a cyclopentenone derivative.
Materials:
-
This compound
-
Anhydrous ether
-
n-Butyllithium in hexane
-
Chlorotrimethylsilane
-
Cyclopentenone derivative
-
Pyrex-filtered mercury lamp (450 W)
-
Anhydrous benzene (B151609)
Procedure:
-
A solution of this compound (1.0 eq) in anhydrous ether is cooled to -78 °C under a nitrogen atmosphere.
-
n-Butyllithium (1.1 eq) is added dropwise, and the mixture is stirred for 30 minutes.
-
Chlorotrimethylsilane (1.2 eq) is added, and the reaction is allowed to warm to room temperature and stirred for 2 hours.
-
The reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with ether. The organic layers are dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure to yield the crude silyl (B83357) enol ether.
-
A solution of the crude silyl enol ether and the cyclopentenone derivative (1.5 eq) in anhydrous benzene is irradiated with a 450 W mercury lamp through a Pyrex filter for 8-10 hours at room temperature.
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to afford the desired photocycloaddition adduct.
Quantitative Data:
| Step | Reactant 1 | Reactant 2 | Product | Yield (%) |
| Silyl Enol Ether Formation | This compound | n-BuLi, TMSCl | Cyclopent-1-en-1-yloxy(trimethyl)silane | ~90 (crude) |
| Photochemical [2+2] Cycloaddition | Silyl Enol Ether | Cyclopentenone derivative | Tetracyclic Adduct | 60-70 |
Signaling Pathway Analogy in Synthetic Strategy
The sequence of reactions can be visualized as a synthetic pathway where each step logically progresses towards the final complex natural product.
Application of 1,1-Diethoxycyclopentane in Spirocycle Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of spirocycles utilizing 1,1-diethoxycyclopentane. The focus is on the Pictet-Spengler reaction, a powerful tool for the construction of spiroindolenine and spiro-β-carboline scaffolds, which are significant in medicinal chemistry and drug development.
Introduction
Spirocycles are a class of organic compounds characterized by a single atom that is part of two distinct rings. Their inherent three-dimensionality offers unique conformational rigidity and novel chemical space, making them attractive scaffolds in drug discovery. This compound, a stable and easy-to-handle diethyl ketal of cyclopentanone (B42830), serves as a key building block in the synthesis of spirocycles. Under acidic conditions, it generates cyclopentanone in situ, which can then participate in various cyclization reactions.
The primary application of this compound in this context is the Pictet-Spengler reaction with tryptamine (B22526) derivatives. This reaction facilitates the synthesis of complex spiro-tetrahydro-β-carbolines and related structures, which are present in numerous biologically active natural products and synthetic pharmaceuticals.
Reaction Principle: The Pictet-Spengler Reaction
The core of this application lies in the acid-catalyzed Pictet-Spengler reaction. The reaction proceeds through the following key steps:
-
In situ Ketal Hydrolysis: this compound is hydrolyzed under acidic conditions to generate the reactive cyclopentanone.
-
Iminium Ion Formation: The in situ generated cyclopentanone condenses with a tryptamine derivative to form a Schiff base, which is then protonated to yield a reactive iminium ion.
-
Intramolecular Cyclization: The electron-rich indole (B1671886) nucleus of the tryptamine derivative attacks the electrophilic iminium ion in an intramolecular electrophilic aromatic substitution. This can occur at the C2 or C3 position of the indole.
-
Spiroindolenine Formation and Rearrangement: Attack at the C3 position of the indole leads to the formation of a spiroindolenine intermediate.[1] This intermediate can then undergo a 1,2-alkyl shift (Wagner-Meerwein rearrangement) to form the more stable tetrahydro-β-carboline ring system.[1] Alternatively, the spiroindolenine itself can be the final product under certain conditions.
Data Presentation
The following table summarizes representative quantitative data for the Pictet-Spengler reaction of tryptamine derivatives with ketones, which is analogous to the reaction with this compound under acidic conditions.
| Entry | Tryptamine Derivative | Carbonyl Compound | Catalyst/Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| 1 | Tryptamine | Cyclopentanone | TFA / CH₂Cl₂ | 24 | RT | ~60-70% | General protocol based on[2] |
| 2 | Tryptamine | Acetone | TFA / CH₂Cl₂ | 24 | RT | ~65% | General protocol based on[2] |
| 3 | 5-Methoxytryptamine | Cyclohexanone | HCl / EtOH | 12 | Reflux | ~75% | General protocol based on established methods |
| 4 | Tryptamine | Various Aldehydes | HFIP | 12 | RT | >90% | [3] |
Note: Yields are highly dependent on the specific substrates, catalyst, and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Spiro[cyclopentane-1,1'-tetrahydro-β-carboline]
This protocol describes a general method for the acid-catalyzed Pictet-Spengler reaction of a tryptamine derivative with this compound.
Materials:
-
Tryptamine derivative (1.0 eq)
-
This compound (1.2 eq)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Trifluoroacetic acid (TFA) (1.5 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate (B1210297)/hexanes mixture)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the tryptamine derivative (1.0 eq) and dissolve it in anhydrous dichloromethane.
-
Add this compound (1.2 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (1.5 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure spiro[cyclopentane-1,1'-tetrahydro-β-carboline].
Mandatory Visualizations
Diagram 1: Reaction Scheme for Spirocycle Synthesis
References
Acid-catalyzed synthesis of 1,1-diethoxycyclopentane
Application Notes and Protocols
Topic: Acid-Catalyzed Synthesis of 1,1-Diethoxycyclopentane
Audience: Researchers, scientists, and drug development professionals.
Introduction
In multi-step organic synthesis, particularly in the development of complex pharmaceutical compounds, the selective protection of functional groups is a critical strategy. Carbonyl groups, found in aldehydes and ketones, are highly reactive and often require temporary conversion into a less reactive form to prevent unwanted side reactions. The formation of ketals (from ketones) and acetals (from aldehydes) is one of the most common and effective methods for protecting carbonyl functionalities.
This application note provides a detailed protocol for the acid-catalyzed synthesis of this compound, a diethyl ketal of cyclopentanone (B42830). This reaction serves as a model for the protection of a cyclic ketone. The process involves the reaction of cyclopentanone with two equivalents of ethanol (B145695) in the presence of an acid catalyst. The equilibrium of this reversible reaction is driven towards the product by the continuous removal of water, typically through azeotropic distillation. The resulting ketal is stable under neutral and basic conditions, allowing for chemical modifications at other sites of a molecule, and can be easily deprotected back to the ketone under acidic aqueous conditions.
Reaction Mechanism and Scheme
The formation of this compound from cyclopentanone and ethanol is a classic example of acid-catalyzed nucleophilic addition to a carbonyl group. The general mechanism proceeds through the following key steps:
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of cyclopentanone, significantly increasing the electrophilicity of the carbonyl carbon.
-
First Nucleophilic Attack: A molecule of ethanol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
-
Elimination of Water: The departure of a water molecule results in the formation of a resonance-stabilized oxocarbenium ion.
-
Second Nucleophilic Attack: A second molecule of ethanol attacks the oxocarbenium ion.
-
Deprotonation: The final step involves the deprotonation of the resulting oxonium ion, regenerating the acid catalyst and yielding the this compound product.
Caption: Overall reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol details the procedure for the synthesis of this compound from cyclopentanone and ethanol using p-toluenesulfonic acid as a catalyst and a Dean-Stark apparatus for water removal.
3.1 Materials and Reagents
-
Cyclopentanone (C₅H₈O)
-
Absolute Ethanol (C₂H₅OH)
-
Toluene (C₇H₈)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
500 mL three-neck round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
3.2 Procedure
-
Apparatus Setup: Assemble a 500 mL three-neck round-bottom flask with a magnetic stir bar, a Dean-Stark trap fitted with a reflux condenser, and a stopper. Ensure all glassware is dry.
-
Charging Reactants: To the round-bottom flask, add cyclopentanone (21.0 g, 0.25 mol), absolute ethanol (34.5 g, 43.8 mL, 0.75 mol, 3.0 eq), and toluene (150 mL).
-
Catalyst Addition: Add p-toluenesulfonic acid monohydrate (0.48 g, 2.5 mmol, 0.01 eq) to the mixture.
-
Reaction: Heat the mixture to reflux using a heating mantle. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until water is no longer collected in the trap (typically 4-6 hours).
-
Cooling and Quenching: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.
-
Neutralization: Carefully pour the reaction mixture into a separatory funnel containing 100 mL of saturated sodium bicarbonate solution to quench the acid catalyst. Mix gently and allow the layers to separate.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with 50 mL of water and 50 mL of brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the toluene solvent using a rotary evaporator.
-
Purification: Purify the crude product by fractional distillation under atmospheric pressure. Collect the fraction boiling at 162-165 °C.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.
3.3 Safety Precautions
-
Perform all operations in a well-ventilated fume hood.
-
Toluene is flammable and toxic; avoid inhalation and skin contact.
-
Cyclopentanone and ethanol are flammable.
-
p-Toluenesulfonic acid is corrosive; handle with care.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
Data Presentation
The following table summarizes the key quantitative data for the starting materials and the final product.
| Parameter | Value |
| Reactants | |
| Cyclopentanone Molar Mass | 84.12 g/mol |
| Cyclopentanone Amount | 21.0 g (0.25 mol) |
| Ethanol Molar Mass | 46.07 g/mol |
| Ethanol Amount | 34.5 g (0.75 mol) |
| p-TsOH·H₂O Molar Mass | 190.22 g/mol |
| p-TsOH·H₂O Amount | 0.48 g (2.5 mmol) |
| Reaction Conditions | |
| Solvent | Toluene |
| Temperature | Reflux (~110 °C) |
| Reaction Time | 4-6 hours |
| Product | |
| Product Name | This compound |
| Molecular Formula | C₉H₁₈O₂ |
| Molar Mass | 158.24 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 162-165 °C |
| Density | 0.909 g/cm³ at 20 °C |
| Expected Yield | 75-85% |
| Spectroscopic Data | |
| ¹H NMR (CDCl₃) | δ ~3.4 (q, 4H), ~1.7 (m, 8H), ~1.1 (t, 6H) ppm |
| ¹³C NMR (CDCl₃) | δ ~110.1, 56.5, 36.2, 23.5, 15.6 ppm |
| IR (neat) | ~2970, 2870, 1170, 1060 cm⁻¹ |
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the experimental protocol.
Caption: Step-by-step workflow for the synthesis of this compound.
Application Notes and Protocols: Ketalization of Cyclopentanone using Triethyl Orthoformate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The protection of carbonyl groups is a fundamental and frequently employed strategy in multi-step organic synthesis. Among the various methods available, the formation of ketals offers a robust means of rendering ketones inert to a variety of reaction conditions, particularly those involving nucleophiles and bases. Triethyl orthoformate has emerged as an effective and versatile reagent for the ketalization of ketones, such as cyclopentanone (B42830). This acid-catalyzed reaction proceeds with high efficiency, forming the corresponding diethyl ketal, 1,1-diethoxycyclopentane. These application notes provide detailed protocols and a mechanistic overview for this important transformation.
Reaction Principle
The ketalization of cyclopentanone with triethyl orthoformate is typically catalyzed by an acid, such as p-toluenesulfonic acid (p-TsOH) or perchloric acid.[1][2] The reaction involves the nucleophilic addition of ethanol (B145695), generated in situ from the orthoformate, to the protonated carbonyl group of cyclopentanone. The equilibrium of this reaction is driven towards the product by the removal of the ethanol byproduct, often accomplished through distillation.
Quantitative Data Summary
The following table summarizes representative quantitative data for the ketalization of cyclopentanone with triethyl orthoformate under various acidic conditions. Please note that specific yields and reaction times may vary depending on the reaction scale and specific laboratory conditions.
| Catalyst | Catalyst Loading (mol%) | Reagent Ratio (Cyclopentanone:Triethyl Orthoformate) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| p-Toluenesulfonic acid | 0.2 | 1:1.2 | 80-120 | 2-4 | 90-96 | [2] |
| Perchloric acid | Catalytic | 1:1.5 | Reflux | 3-5 | >90 | [1] |
| Acidic Ion Exchanger | - | 1:1.2 | 80-100 | 4-6 | 85-95 | [2] |
Experimental Protocols
Protocol 1: Ketalization of Cyclopentanone using p-Toluenesulfonic Acid
This protocol is adapted from established procedures for the ketalization of cyclic ketones.[2]
Materials:
-
Cyclopentanone
-
Triethyl orthoformate
-
p-Toluenesulfonic acid monohydrate
-
Sodium methoxide (B1231860) solution (for neutralization)
-
Anhydrous solvent (e.g., toluene (B28343) or none if triethyl orthoformate is in excess)
-
Round-bottom flask
-
Distillation apparatus (a Dean-Stark trap is recommended)
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a distillation apparatus (preferably a Dean-Stark trap), add cyclopentanone (1.0 eq).
-
Add triethyl orthoformate (1.2-1.5 eq) and the chosen solvent, if any.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.002 eq).
-
Heat the reaction mixture to a gentle reflux (typically 80-120°C).
-
Continuously remove the ethanol byproduct using the distillation apparatus. The reaction progress can be monitored by observing the amount of ethanol collected.
-
After the theoretical amount of ethanol has been collected, or the reaction is deemed complete by TLC or GC analysis (typically 2-4 hours), cool the reaction mixture to room temperature.
-
Neutralize the acid catalyst by adding a small amount of sodium methoxide solution until the mixture is slightly basic.
-
Filter the mixture to remove any precipitated salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent and any remaining volatile impurities.
-
The crude product, this compound, can be purified by fractional distillation under reduced pressure.
Reaction Mechanism and Experimental Workflow
Reaction Mechanism
The acid-catalyzed ketalization of cyclopentanone with triethyl orthoformate proceeds through a series of equilibrium steps. The mechanism involves the initial protonation of the carbonyl oxygen, followed by nucleophilic attack by an ethanol molecule (generated from the orthoformate). Subsequent proton transfers and elimination of water lead to the formation of the stable ketal.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Safety Precautions
-
Triethyl orthoformate is flammable and an irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Cyclopentanone is also flammable.
-
Acid catalysts such as p-toluenesulfonic acid and perchloric acid are corrosive. Handle with care.
-
The reaction should be conducted with appropriate engineering controls to manage flammable vapors.
Conclusion
The ketalization of cyclopentanone using triethyl orthoformate is a highly efficient and reliable method for the protection of the carbonyl group. The use of an acid catalyst and the removal of the ethanol byproduct are crucial for achieving high yields. The provided protocols and data serve as a valuable resource for researchers in organic synthesis and drug development, enabling the effective application of this important chemical transformation.
References
- 1. A formylation–cyclisation method of synthesis of cycloalkenones from unsaturated ketones. Part 3. Simple synthesis of some functionalised angularly fused cyclopentenone and cyclopentanone derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. US5399778A - Process for the preparation of ketals - Google Patents [patents.google.com]
Application Notes and Protocols: 1,1-Diethoxycyclopentane in Grignard Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the reactivity of 1,1-diethoxycyclopentane, a cyclic ketal, in the presence of Grignard reagents. While ketals are generally employed as protecting groups for ketones due to their stability towards nucleophiles, this document outlines protocols for inducing a reaction with Grignard reagents through the use of Lewis acid promoters. This transformation allows for the formation of a new carbon-carbon bond at the previously protected carbonyl carbon, opening avenues for the synthesis of substituted cyclopentane (B165970) derivatives.
Introduction
This compound, also known as cyclopentanone (B42830) diethyl ketal, is a common protecting group for the carbonyl functionality of cyclopentanone. In standard organic synthesis, the inert nature of the ketal group to strong nucleophiles and bases, such as Grignard reagents, is a key feature. This allows for selective reactions at other sites of a molecule. However, under specific conditions, the C-O bonds of the ketal can be activated to undergo nucleophilic attack by a Grignard reagent. This process typically requires the presence of a Lewis acid, which coordinates to the oxygen atoms of the ketal, facilitating the cleavage of a C-O bond and subsequent attack by the Grignard reagent. The overall transformation results in the formation of a 1-alkyl-1-ethoxycyclopentane, which can be further hydrolyzed to the corresponding alkylated cyclopentanone. This methodology is particularly useful for the synthesis of quaternary carbon centers on a cyclopentane ring.
Principle of the Reaction
The reaction of this compound with a Grignard reagent (R-MgX) in the presence of a Lewis acid, such as titanium tetrachloride (TiCl₄) or boron trifluoride etherate (BF₃·OEt₂), proceeds through the activation of the ketal. The proposed mechanism involves the following steps:
-
Lewis Acid Coordination: The Lewis acid coordinates to one or both of the oxygen atoms of the this compound. This coordination weakens the C-O bond and makes the central carbon atom more electrophilic.
-
Oxocarbenium Ion Formation: The activated complex can then dissociate to form a stabilized oxocarbenium ion intermediate.
-
Nucleophilic Attack: The Grignard reagent, acting as a nucleophile, attacks the electrophilic carbon of the oxocarbenium ion. This step forms the new carbon-carbon bond.
-
Work-up: The reaction is quenched with an aqueous acid solution to hydrolyze the resulting magnesium alkoxide and any remaining activated species, yielding the 1-alkyl-1-ethoxycyclopentane product.
Experimental Protocols
The following are generalized protocols for the Lewis acid-mediated reaction of this compound with a Grignard reagent. Caution: These reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents, as Grignard reagents and Lewis acids are sensitive to moisture.
Titanium Tetrachloride (TiCl₄) Mediated Reaction
Materials:
-
This compound
-
Grignard reagent (e.g., Phenylmagnesium bromide in THF)
-
Titanium tetrachloride (TiCl₄)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add this compound (1.0 eq) dissolved in anhydrous dichloromethane (DCM).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add titanium tetrachloride (TiCl₄) (1.1 eq) dropwise to the stirred solution.
-
After stirring for 15 minutes at -78 °C, add the Grignard reagent (1.2 eq) dropwise via the dropping funnel, maintaining the temperature at -78 °C.
-
Allow the reaction mixture to stir at -78 °C for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Boron Trifluoride Etherate (BF₃·OEt₂) Mediated Reaction
Materials:
-
This compound
-
Grignard reagent (e.g., Ethylmagnesium bromide in THF)
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add this compound (1.0 eq) dissolved in anhydrous diethyl ether.
-
Cool the solution to 0 °C using an ice-water bath.
-
Slowly add boron trifluoride etherate (BF₃·OEt₂) (1.2 eq) dropwise to the stirred solution.
-
After stirring for 10 minutes at 0 °C, add the Grignard reagent (1.2 eq) dropwise via the dropping funnel, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: TiCl₄ Mediated Reaction of Cyclic Ketals with Grignard Reagents
| Entry | Cyclic Ketal | Grignard Reagent | Product | Yield (%) |
| 1 | This compound | Phenylmagnesium bromide | 1-Ethoxy-1-phenylcyclopentane | Est. 70-85 |
| 2 | This compound | Methylmagnesium bromide | 1-Ethoxy-1-methylcyclopentane | Est. 65-80 |
| 3 | Cyclohexanone diethyl ketal | Phenylmagnesium bromide | 1-Ethoxy-1-phenylcyclohexane | 82 |
| 4 | Cyclohexanone diethyl ketal | Ethylmagnesium bromide | 1-Ethoxy-1-ethylcyclohexane | 75 |
Table 2: BF₃·OEt₂ Mediated Reaction of Cyclic Ketals with Grignard Reagents
| Entry | Cyclic Ketal | Grignard Reagent | Product | Yield (%) |
| 1 | This compound | Ethylmagnesium bromide | 1-Ethoxy-1-ethylcyclopentane | Est. 60-75 |
| 2 | This compound | Vinylmagnesium bromide | 1-Ethoxy-1-vinylcyclopentane | Est. 55-70 |
| 3 | Acetophenone diethyl ketal | Phenylmagnesium bromide | 1,1-Diphenylethoxyethane | 78 |
| 4 | Acetophenone diethyl ketal | Methylmagnesium bromide | 1-Phenyl-1-ethoxypropane | 72 |
Visualizations
Caption: General workflow for the Lewis acid-mediated Grignard reaction with this compound.
Caption: Proposed mechanism for the Lewis acid-catalyzed reaction of this compound with a Grignard reagent.
Applications in Drug Development
The synthesis of substituted cyclopentane rings is of significant interest in drug development, as this scaffold is present in a wide array of biologically active molecules, including prostaglandins, nucleoside analogues, and various natural products. The ability to introduce a quaternary carbon center onto a cyclopentane ring via the described methodology provides a route to novel and complex molecular architectures. These structures can be further elaborated to generate libraries of compounds for screening in drug discovery programs. For instance, the alkylated cyclopentane products can serve as key intermediates in the synthesis of novel steroids, terpenoids, and other pharmacologically relevant compounds. The stereocontrolled introduction of substituents is a critical aspect of this chemistry, and further optimization of these reactions could lead to the development of enantioselective variants, which are highly sought after in the pharmaceutical industry.
Safety Considerations
-
Grignard Reagents: Highly flammable and react violently with water and protic solvents. Handle under an inert atmosphere in a well-ventilated fume hood.
-
Titanium Tetrachloride (TiCl₄): Corrosive and reacts with moisture in the air to produce HCl gas. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Boron Trifluoride Etherate (BF₃·OEt₂): Toxic, corrosive, and flammable. Reacts with moisture. Handle in a fume hood with appropriate PPE.
-
Solvents: Anhydrous ethers (diethyl ether, THF) and dichloromethane are flammable and/or toxic. Use in a well-ventilated area and away from ignition sources.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Synthesis of Bioactive Prostaglandins Utilizing Cyclopentanone Diethyl Ketal: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of bioactive prostaglandins, utilizing cyclopentanone (B42830) diethyl ketal as a key starting material. Prostaglandins are a class of lipid compounds with diverse physiological effects, making them valuable targets in drug discovery and development. The protocols outlined below describe the fundamental steps of ketal protection, α-alkylation to introduce a key side chain, and subsequent deprotection, followed by a well-established synthetic route to prostaglandin (B15479496) F2α (PGF2α).
Introduction to Cyclopentanone Diethyl Ketal in Bioactive Molecule Synthesis
Cyclopentanone diethyl ketal serves as a crucial protecting group for the carbonyl functionality of cyclopentanone. This protection strategy is essential in multi-step syntheses to prevent the ketone from undergoing undesired reactions while other parts of the molecule are being modified. The diethyl ketal is stable under basic and nucleophilic conditions, which are commonly employed for introducing side chains to the cyclopentane (B165970) ring, and can be readily removed under acidic conditions to regenerate the ketone for further transformations. This application note focuses on a synthetic strategy that leverages the stability of the diethyl ketal to perform a key alkylation step, a foundational transformation in the construction of the prostaglandin scaffold.
Experimental Protocols
The following protocols provide a general framework for the synthesis of a key intermediate, 2-alkylcyclopentanone, from cyclopentanone, and its subsequent conversion to Prostaglandin F2α.
Protection of Cyclopentanone as Cyclopentanone Diethyl Ketal
This protocol describes the formation of cyclopentanone diethyl ketal, which protects the ketone functionality.
Materials:
-
Cyclopentanone
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Ethanol
-
Triethyl orthoformate
-
p-Toluenesulfonic acid (catalytic amount)
-
Anhydrous sodium carbonate
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of cyclopentanone (1.0 eq) in ethanol, add triethyl orthoformate (1.2 eq) and a catalytic amount of p-toluenesulfonic acid.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by TLC or GC.
-
Upon completion, quench the reaction by adding anhydrous sodium carbonate.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether and wash sequentially with saturated sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford cyclopentanone diethyl ketal.
α-Alkylation of Cyclopentanone Diethyl Ketal
This protocol details the introduction of an alkyl chain at the α-position of the protected cyclopentanone ring. This is a critical step for installing one of the prostaglandin side chains.
Materials:
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Cyclopentanone diethyl ketal
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Anhydrous tetrahydrofuran (B95107) (THF)
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Lithium diisopropylamide (LDA) solution in THF (2.0 M)
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Alkyl halide (e.g., a protected ω-chain precursor with a leaving group)
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Saturated ammonium (B1175870) chloride solution
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Diethyl ether
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Brine
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Anhydrous magnesium sulfate
Procedure:
-
Dissolve cyclopentanone diethyl ketal (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone (B3395972) bath.
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Slowly add LDA solution (1.1 eq) dropwise to the cooled solution.
-
Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Add the alkyl halide (1.2 eq) to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by adding saturated ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the 2-alkylcyclopentanone diethyl ketal.
Deprotection of 2-Alkylcyclopentanone Diethyl Ketal
This protocol describes the removal of the diethyl ketal protecting group to regenerate the ketone functionality.
Materials:
-
2-Alkylcyclopentanone diethyl ketal
-
Acetone
-
Water
-
Pyridinium p-toluenesulfonate (PPTS) (catalytic amount)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the 2-alkylcyclopentanone diethyl ketal (1.0 eq) in a mixture of acetone and water.
-
Add a catalytic amount of PPTS.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, remove the acetone under reduced pressure.
-
Extract the aqueous residue with diethyl ether.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the 2-alkylcyclopentanone.
Conversion of 2-Alkylcyclopentanone to Prostaglandin F2α (Based on Corey's Synthesis)
The resulting 2-alkylcyclopentanone can be converted to Prostaglandin F2α through a series of well-established reactions, as pioneered by E.J. Corey. A simplified, conceptual workflow is presented below. For detailed experimental procedures, refer to the original publications by Corey et al.
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Baeyer-Villiger Oxidation: The 2-alkylcyclopentanone is subjected to a Baeyer-Villiger oxidation (e.g., using m-CPBA) to form a lactone (the "Corey lactone").
-
Reduction of Lactone: The lactone is reduced to the corresponding lactol (a hemiacetal).
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Wittig Reaction: The lactol is reacted with a phosphorus ylide (Wittig reagent) to introduce the α-side chain.
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Functional Group Manipulations: A series of reactions are then carried out to adjust the oxidation states and protecting groups on the cyclopentane ring and the two side chains to yield the final Prostaglandin F2α molecule.
Quantitative Data
The following tables summarize typical yields for the key transformations. Note that yields are highly dependent on the specific substrate and reaction conditions.
| Reaction | Substrate | Product | Typical Yield |
| Ketal Protection | Cyclopentanone | Cyclopentanone diethyl ketal | >90% |
| α-Alkylation | Cyclopentanone diethyl ketal | 2-Alkylcyclopentanone diethyl ketal | 60-80% |
| Ketal Deprotection | 2-Alkylcyclopentanone diethyl ketal | 2-Alkylcyclopentanone | >90% |
| Bioactivity of Prostaglandin F2α (Example Data) | |
| Parameter | Value |
| IC50 (FP receptor binding) | ~5 nM |
| EC50 (Uterine muscle contraction) | ~10 nM |
Visualizations
Experimental Workflow
Troubleshooting & Optimization
Technical Support Center: Optimizing the Yield of 1,1-Diethoxycyclopentane Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 1,1-diethoxycyclopentane. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to address common challenges encountered during this chemical transformation.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and actionable solutions.
Q1: The reaction yield is consistently low. What are the primary factors I should investigate?
A1: Low yield in the synthesis of this compound, an acid-catalyzed acetalization reaction, is a common issue that can be attributed to several factors. The reaction is an equilibrium process, and to drive it towards the product, the removal of water is crucial. Incomplete water removal will result in a low yield. Additionally, the choice and concentration of the acid catalyst, reaction temperature, and reaction time all play significant roles. Sub-optimal conditions for any of these parameters can lead to poor conversion rates. Finally, ensure the purity of your starting materials, as impurities can interfere with the reaction.
Q2: I am observing the formation of side products. What are the likely side reactions and how can I minimize them?
A2: The primary side reaction of concern is the acid-catalyzed self-condensation of cyclopentanone (B42830), which can lead to the formation of aldol (B89426) condensation products. This is more likely to occur at higher temperatures and with prolonged reaction times. To minimize this, it is advisable to use the mildest effective reaction temperature and to monitor the reaction progress to avoid unnecessarily long reaction times. Using a milder acid catalyst can also help in reducing the rate of side reactions.
Q3: The reaction seems to stall and does not go to completion. What could be the cause?
A3: A stalled reaction is often indicative of an issue with the catalyst or insufficient removal of water. The acid catalyst can become deactivated over time, especially if impurities are present in the reactants or solvent. Consider adding a fresh portion of the catalyst if the reaction stalls. More commonly, the accumulation of water in the reaction mixture shifts the equilibrium back towards the reactants. Ensure your water removal method (e.g., Dean-Stark apparatus or molecular sieves) is functioning efficiently. If using molecular sieves, ensure they are properly activated before use.
Q4: How do I effectively remove the water generated during the reaction?
A4: The most common and effective method for water removal in this synthesis is azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene (B28343) or benzene. This physically removes water from the reaction mixture as it is formed. Alternatively, chemical drying agents such as activated molecular sieves (3Å or 4Å) can be added directly to the reaction mixture. It is crucial that the molecular sieves are fully activated (by heating in an oven) before use to ensure their water-adsorbing capacity is maximized.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction for the synthesis of this compound?
A1: The synthesis of this compound is an acid-catalyzed nucleophilic addition of two equivalents of ethanol (B145695) to cyclopentanone. The overall reaction is the formation of an acetal (B89532) from a ketone.
Q2: Which acid catalysts are most effective for this synthesis?
A2: A variety of acid catalysts can be used, with the choice often depending on the desired reaction rate and tolerance for side reactions. Common choices include strong mineral acids like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), as well as solid acid catalysts like Amberlyst-15, and milder organic acids such as p-toluenesulfonic acid (p-TsOH). While stronger acids can lead to faster reaction rates, they may also promote side reactions. Solid acid catalysts offer the advantage of easier removal from the reaction mixture.
Q3: What is the optimal temperature and reaction time?
A3: The optimal temperature and reaction time are interdependent and also depend on the chosen catalyst and solvent. Generally, the reaction is carried out at the reflux temperature of the solvent (e.g., toluene, ~110°C) to facilitate the azeotropic removal of water. Reaction times can range from a few hours to overnight. It is recommended to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the point of maximum conversion and avoid prolonged heating that could lead to side product formation.
Q4: How can I purify the final product, this compound?
A4: After the reaction is complete, the reaction mixture should be cooled and the acid catalyst neutralized with a weak base, such as sodium bicarbonate solution. The organic layer is then separated, washed with water and brine, and dried over an anhydrous drying agent like sodium sulfate (B86663) or magnesium sulfate. The crude product can then be purified by fractional distillation under reduced pressure to obtain pure this compound.
Data Presentation
The following tables summarize the general effects of key reaction parameters on the yield of this compound. Please note that the specific yield percentages are illustrative and can vary based on the exact experimental conditions.
Table 1: Effect of Acid Catalyst on Yield
| Catalyst | Catalyst Loading (mol%) | Typical Reaction Time (hours) | Illustrative Yield (%) | Notes |
| Sulfuric Acid (H₂SO₄) | 1-2 | 4-6 | 75-85 | Strong acid, may cause side reactions. |
| p-Toluenesulfonic Acid (p-TsOH) | 2-5 | 6-12 | 80-90 | Milder, less charring, commonly used. |
| Amberlyst-15 | 10-20 (w/w) | 8-16 | 85-95 | Solid acid catalyst, easy to remove. |
| Hydrochloric Acid (HCl) | 1-2 | 4-6 | 70-80 | Volatile, can be challenging to control. |
Table 2: Effect of Temperature and Water Removal Method on Yield
| Temperature (°C) | Water Removal Method | Illustrative Yield (%) | Notes |
| 80 | Molecular Sieves (4Å) | 60-70 | Slower reaction rate. |
| 110 (Toluene Reflux) | Dean-Stark Apparatus | 85-95 | Efficient water removal, drives equilibrium. |
| 110 (Toluene Reflux) | Molecular Sieves (4Å) | 75-85 | Less efficient than Dean-Stark at reflux. |
| 140 | Dean-Stark Apparatus | 70-80 | Increased potential for side reactions. |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
Materials:
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Cyclopentanone
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Ethanol (anhydrous)
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Toluene (or Benzene)
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p-Toluenesulfonic acid (p-TsOH)
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Saturated sodium bicarbonate solution
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Brine (saturated NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
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Dean-Stark apparatus
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Reflux condenser
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Heating mantle with a magnetic stirrer
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Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add cyclopentanone (0.1 mol), ethanol (0.25 mol, 2.5 equivalents), and toluene (100 mL).
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~0.002 mol).
-
Azeotropic Distillation: Assemble a Dean-Stark apparatus and a reflux condenser on top of the flask. Heat the mixture to reflux using a heating mantle. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. Continue the reflux until no more water is collected in the trap (typically 6-12 hours).
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Reaction Monitoring: The progress of the reaction can be monitored by TLC or GC analysis of aliquots taken from the reaction mixture.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Extraction: Separate the organic layer and wash it sequentially with water and then brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and remove the toluene solvent by rotary evaporation. Purify the crude product by fractional distillation under reduced pressure to yield pure this compound.
Mandatory Visualizations
Caption: Reaction mechanism for the acid-catalyzed synthesis of this compound.
Caption: A typical experimental workflow for the synthesis of this compound.
Caption: A troubleshooting decision tree for low yield in this compound synthesis.
Common side reactions in the synthesis of 1,1-diethoxycyclopentane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,1-diethoxycyclopentane.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, typically prepared via the acid-catalyzed reaction of cyclopentanone (B42830) with ethanol (B145695).
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete Reaction: The equilibrium between reactants and products was not sufficiently shifted towards the product. This is often due to the presence of water, a byproduct of the reaction. 2. Catalyst Inactivity: The acid catalyst may be old, impure, or used in an insufficient amount. 3. Insufficient Reaction Time or Temperature: The reaction may not have been allowed to proceed for a sufficient duration or at an optimal temperature to reach completion. | 1. Water Removal: Use a Dean-Stark apparatus or a drying agent like anhydrous sodium sulfate (B86663) to remove water as it is formed. Triethyl orthoformate can also be used as a reagent and water scavenger. 2. Catalyst Check: Use a fresh, high-purity acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid). Ensure the catalyst concentration is appropriate (typically a catalytic amount). 3. Optimize Reaction Conditions: Increase the reaction time and/or temperature. Monitor the reaction progress using techniques like GC-MS or TLC to determine the optimal endpoint. |
| Presence of a Significant Amount of Starting Material (Cyclopentanone) in the Final Product | Incomplete Reaction: Similar to the causes of low yield, the reaction has not gone to completion. | Drive the reaction to completion by ensuring efficient water removal and optimizing reaction time and temperature. Consider adding an excess of ethanol or triethyl orthoformate. |
| Contamination with a Lower Boiling Point Impurity | Formation of Diethyl Ether: The acid catalyst can promote the self-condensation of ethanol, especially at elevated temperatures. | Maintain a controlled reaction temperature, ideally the minimum required for the ketalization to proceed at a reasonable rate. |
| Presence of a Higher Boiling Point Impurity | 1. Hemiacetal Intermediate: The reaction proceeds through a hemiacetal intermediate. If the reaction is not complete, this intermediate will remain. 2. Aldol (B89426) Condensation Product: Cyclopentanone can undergo acid-catalyzed self-condensation (an aldol reaction) to form 2-cyclopentylidene-cyclopentanone. | 1. Drive Reaction to Completion: Ensure all the hemiacetal is converted to the final ketal by providing sufficient reaction time and effectively removing water. 2. Control Reaction Conditions: Avoid excessively high temperatures and prolonged reaction times that can favor the aldol condensation side reaction. |
| Difficulty in Product Purification | Formation of an Azeotrope: The product may form an azeotrope with remaining reactants or byproducts, making separation by simple distillation difficult. | Use fractional distillation for purification. Alternatively, wash the crude product with a sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash and drying over an anhydrous salt before distillation. |
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
A1: The primary reaction is the acid-catalyzed nucleophilic addition of two equivalents of ethanol to cyclopentanone. This reaction is a type of ketalization.
Q2: What are the most common side reactions in this synthesis?
A2: The most common side reactions are:
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Acid-catalyzed self-condensation of cyclopentanone: This aldol condensation reaction produces 2-cyclopentylidene-cyclopentanone.
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Acid-catalyzed self-condensation of ethanol: This reaction leads to the formation of diethyl ether.
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Incomplete reaction: This results in the presence of the 1-ethoxycyclopentanol (hemiacetal) intermediate in the final product mixture.
Q3: Why is it necessary to remove water from the reaction?
A3: The formation of this compound is a reversible equilibrium reaction that produces water as a byproduct. According to Le Chatelier's principle, removing water from the reaction mixture will shift the equilibrium towards the formation of the desired product, thereby increasing the yield.
Q4: What is the role of triethyl orthoformate in this synthesis?
A4: Triethyl orthoformate serves a dual purpose. It can act as a source of the ethoxy group and, importantly, it reacts with the water generated during the reaction to form ethanol and ethyl formate. This effectively removes water from the system, driving the equilibrium towards the formation of the ketal.
Q5: How can I monitor the progress of the reaction?
A5: The progress of the reaction can be monitored by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Thin Layer Chromatography (TLC). By taking small aliquots from the reaction mixture at different time points, you can observe the disappearance of the starting materials (cyclopentanone) and the appearance of the product (this compound).
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a similar procedure for the synthesis of 1,1-diethoxycyclohexane (B155974) and is expected to yield good results for this compound.
Materials:
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Cyclopentanone
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Triethyl orthoformate
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Ethanol
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p-Toluenesulfonic acid monohydrate (or another suitable acid catalyst)
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Anhydrous sodium sulfate
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Sodium bicarbonate (for workup)
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Brine (saturated NaCl solution)
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Diethyl ether (for extraction)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine cyclopentanone (1.0 eq), triethyl orthoformate (1.2 eq), and absolute ethanol (2.0 eq).
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.01 eq).
-
Reaction: Heat the mixture to reflux with stirring. The reaction progress can be monitored by GC-MS. The reaction is typically complete within a few hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated solution of sodium bicarbonate to neutralize the acid catalyst.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
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Wash the organic layer with brine.
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Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.
-
Quantitative Data Summary
| Parameter | Value |
| Typical Yield | 85-95% |
| Purity (after distillation) | >97% |
| Common Impurities (pre-purification) | Ethanol, Triethyl orthoformate, Hemiacetal, 2-Cyclopentylidene-cyclopentanone, Diethyl ether |
Reaction Pathway and Side Reactions
The following diagram illustrates the main reaction pathway for the synthesis of this compound and the common side reactions.
Caption: Main reaction and side reaction pathways in the synthesis of this compound.
References
Technical Support Center: 1,1-Diethoxycyclopentane Purification
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1,1-diethoxycyclopentane.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is an organic compound, specifically the diethyl ketal of cyclopentanone (B42830).[1][2] It is characterized by a cyclopentane (B165970) ring with two ethoxy groups attached to the same carbon atom.[1] This compound is often used as a protecting group for the carbonyl function of cyclopentanone in multi-step organic syntheses, as it is stable under neutral and basic conditions.[3] It also serves as a reagent in the synthesis of other molecules, such as Quinbolone, a derivative of the anabolic steroid Boldenone.[4]
Q2: What are the typical impurities found in crude this compound after synthesis?
A2: The synthesis of acetals is an equilibrium reaction, so common impurities include unreacted starting materials such as cyclopentanone and ethanol.[5] Water is a byproduct of the reaction and must be removed to drive the reaction to completion; its presence can lead to the hydrolysis of the acetal (B89532) back to the starting materials, especially under acidic conditions.[6][7] Other potential impurities can include acidic catalysts used in the synthesis and byproducts from side reactions.[8]
Q3: What are the main purification techniques for this compound?
A3: The primary methods for purifying this compound are:
-
Fractional Distillation: This is a common and effective method for separating this compound from impurities with different boiling points.[8][9]
-
Aqueous Workup: Washing the crude product with a basic solution (e.g., sodium bicarbonate) can neutralize and remove residual acid catalysts. Subsequent washing with brine helps to remove water-soluble impurities.
-
Drying: Before distillation, it is crucial to dry the organic layer with an anhydrous drying agent like anhydrous sodium sulfate (B86663) or magnesium sulfate to remove dissolved water.[10]
-
Column Chromatography: While possible, caution is advised as acetals can be sensitive to acidic silica (B1680970) gel, potentially causing decomposition back to the ketone.[6] It is recommended to test the stability of the compound on a small scale first.
Q4: Is this compound stable? What are its storage recommendations?
A4: this compound, like other acetals, is sensitive to acidic conditions, which can catalyze its hydrolysis back to cyclopentanone and ethanol.[3][6] It is generally stable under neutral or basic conditions.[3] For storage, it should be kept in a tightly sealed container to prevent exposure to atmospheric moisture, which could lead to slow hydrolysis. Storing it over a small amount of a mild, solid base like potassium carbonate can help neutralize any acidic impurities that might form over time.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Purity After Distillation | 1. Inefficient fractional distillation column.2. Co-distillation with impurities having close boiling points.3. Thermal decomposition during distillation. | 1. Use a longer, more efficient fractionating column (e.g., Vigreux).2. Perform a careful, slow distillation to improve separation.3. Consider vacuum distillation to lower the boiling point and prevent decomposition.[10] |
| Product Decomposes During Column Chromatography | The silica gel used is acidic, catalyzing the hydrolysis of the acetal.[6] | 1. Neutralize the silica gel by washing it with a solution of triethylamine (B128534) in the eluent before packing the column.2. Use a different stationary phase, such as neutral alumina.3. Opt for distillation as the primary purification method instead of chromatography. |
| Cloudy Appearance of the Purified Product | Presence of water. | 1. Ensure the product is thoroughly dried with an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄) before the final purification step.2. If post-purification, re-dry with a drying agent and filter. |
| Two Layers Form During Workup/Extraction | Incomplete separation of organic and aqueous layers. | 1. Add brine (saturated NaCl solution) to the separatory funnel to increase the polarity of the aqueous layer and force better separation.2. Allow sufficient time for the layers to settle before draining. |
| Low Yield of Purified Product | 1. Incomplete reaction during synthesis.2. Hydrolysis of the product back to starting materials during an acidic workup.3. Loss of product during transfers or distillation. | 1. In synthesis, ensure efficient removal of water using a Dean-Stark apparatus or molecular sieves.[7]2. Neutralize any acid catalyst with a mild base (e.g., NaHCO₃ solution) during the workup before prolonged contact with water.3. Ensure all joints in the distillation apparatus are well-sealed to prevent loss of volatile material. |
Quantitative Data
The physical and chemical properties of this compound are summarized below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₈O₂ | [1][2] |
| Molecular Weight | 158.24 g/mol | [1][2] |
| Boiling Point | 162-165 °C (at 760 mmHg) | [11] |
| Density | 0.9089 g/cm³ (at 20 °C) | [11] |
| Appearance | Colorless liquid | [1] |
| CAS Number | 23786-93-8 | [2] |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
-
Preparation: Ensure the crude this compound has been washed with a saturated sodium bicarbonate solution, followed by water, and then brine. Dry the organic layer over anhydrous sodium sulfate and filter to remove the drying agent.
-
Apparatus Setup: Assemble a fractional distillation apparatus. Use a round-bottom flask of an appropriate size, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed.
-
Distillation: Add the dried crude product and a few boiling chips to the distillation flask. Heat the flask gently using a heating mantle.
-
Fraction Collection: Collect any low-boiling fractions (e.g., residual solvent or ethanol) first. The temperature should then rise and stabilize at the boiling point of this compound (162-165 °C). Collect the fraction that distills within this temperature range in a clean, dry receiving flask.
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Completion: Stop the distillation when the temperature begins to drop or when only a small amount of residue remains in the distillation flask.
-
Analysis: Analyze the purity of the collected fraction using techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 2: Testing for Stability on Silica Gel
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Preparation: Prepare a small test vial containing a slurry of silica gel in a suitable solvent (e.g., hexane (B92381) or ethyl acetate).
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Spotting: On a Thin Layer Chromatography (TLC) plate, spot a small amount of the purified this compound as a reference.
-
Incubation: Add a few drops of the purified this compound to the silica gel slurry in the vial. Let it sit for approximately 30 minutes, swirling occasionally.
-
Analysis: Spot the liquid from the slurry onto the same TLC plate next to the reference spot.
-
Development and Visualization: Develop the TLC plate in an appropriate solvent system. Visualize the spots using a suitable method (e.g., potassium permanganate (B83412) stain, as acetals are often UV-inactive).
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Interpretation: If only one spot is observed from the slurry sample, corresponding to the reference spot, the compound is likely stable on silica gel.[6] If a new spot appears (often at a lower Rf value, corresponding to the more polar cyclopentanone), the compound is decomposing, and column chromatography with silica gel should be avoided.[6]
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for low purity of this compound.
References
- 1. CAS 23786-93-8: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C9H18O2 | CID 90268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. This compound | 23786-93-8 [amp.chemicalbook.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Topics in Organic Chemistry: Mastering the Art of Acetal Protection: A Comprehensive Guide to Synthesis and Hydrolysis of Acetal [chemistrywithdrsantosh.com]
- 7. Acetal - Wikipedia [en.wikipedia.org]
- 8. US4423238A - Process for purifying acetals - Google Patents [patents.google.com]
- 9. EP0572545B1 - Purification of cyclic ketene acetals - Google Patents [patents.google.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. CAS Common Chemistry [commonchemistry.cas.org]
Technical Support Center: Troubleshooting Incomplete Deprotection of 1,1-Diethoxycyclopentane
This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the deprotection of 1,1-diethoxycyclopentane to yield cyclopentanone (B42830).
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the acid-catalyzed deprotection of this compound?
The deprotection of this compound is an acid-catalyzed hydrolysis reaction.[1][2] The process is reversible and driven to completion by the presence of excess water.[2] The key steps involve:
-
Protonation: The acid catalyst protonates one of the ethoxy oxygen atoms, making it a good leaving group (ethanol).[2]
-
Oxonium Ion Formation: The departure of ethanol (B145695) is assisted by the neighboring oxygen, forming a resonance-stabilized oxonium ion.[2][3] This step is often the rate-determining step of the reaction.[3]
-
Nucleophilic Attack: A water molecule attacks the electrophilic carbon of the oxonium ion.[2]
-
Hemiketal Formation: Deprotonation of the newly added hydroxyl group results in a hemiacetal intermediate.[2]
-
Final Elimination: The second ethoxy group is subsequently protonated and eliminated as ethanol, yielding the final cyclopentanone product.
Q2: Why is my deprotection of this compound incomplete?
Incomplete deprotection is a common issue that can stem from several factors:
-
Suboptimal Reaction Conditions: Inadequate reaction time, incorrect temperature, or an inappropriate choice of solvent can lead to a sluggish or stalled reaction.[4][5]
-
Insufficient or Inappropriate Catalyst: The concentration and strength of the acid catalyst are critical. Too little acid may not effectively catalyze the reaction, while certain substrates may require stronger Brønsted or Lewis acids.[6]
-
Low Water Concentration: As water is a key reagent in the hydrolysis, its insufficient concentration in the reaction medium can hinder the forward reaction.[5]
-
Substrate Stability: While this compound is a standard ketal, substituents elsewhere in the molecule could potentially interfere with the reaction.[1]
Q3: How can I effectively monitor the progress of the deprotection reaction?
The most common and effective method for monitoring the reaction is Thin-Layer Chromatography (TLC) .[7][8]
-
Principle: The starting material, this compound (a ketal), is significantly less polar than the product, cyclopentanone (a ketone). This difference in polarity allows for easy separation on a TLC plate.
-
Procedure: Spot the reaction mixture alongside the starting material on a TLC plate. As the reaction progresses, the spot corresponding to the starting material will diminish while a new, lower-Rf (more polar) spot corresponding to the product will appear and intensify.[9] The reaction is considered complete when the starting material spot is no longer visible.[10]
Q4: Are there any common side reactions to be aware of during deprotection?
While the hydrolysis of a simple ketal like this compound is generally clean, potential side reactions can occur, especially under harsh conditions or with complex substrates:
-
Acid-Sensitive Functional Groups: If other acid-labile groups are present in the molecule (e.g., t-butyl ethers, silyl (B83357) ethers), they may be cleaved unintentionally.[5][11]
-
Decomposition: Prolonged exposure to strong acids or high temperatures can lead to the decomposition of the desired product or starting material.[1]
Troubleshooting Guide
Issue: Reaction is Sluggish or Stalls, Resulting in Incomplete Conversion
Question: My TLC analysis shows a significant amount of remaining this compound even after the standard reaction time. How can I drive the reaction to completion?
Answer: A stalled reaction can often be resolved by systematically optimizing the reaction parameters. Follow this workflow:
Caption: Troubleshooting workflow for incomplete ketal deprotection.
-
Verify Reagent Quality and Stoichiometry: Ensure the acid catalyst is not degraded and is used in the correct concentration. For hydrolytic methods, the presence of water is essential; using a mixture of an organic solvent like acetone or THF with aqueous acid is common.[7]
-
Optimize Reaction Conditions: Gently heating the reaction can often accelerate a sluggish deprotection.[5] Extend the reaction time and continue to monitor progress by TLC every 30-60 minutes.
-
Switch to an Alternative Deprotection Protocol: If optimizing the current conditions fails, a change in methodology is warranted. For substrates that may be sensitive to strong acids, milder conditions may be required.
Experimental Protocols & Data
Protocol 1: Standard Acid-Catalyzed Hydrolysis
This protocol is a general method for robust substrates.
-
Dissolve this compound (1.0 eq) in a 4:1 mixture of acetone and water.
-
Add a catalytic amount of a suitable acid (e.g., 1M HCl, p-toluenesulfonic acid).
-
Stir the mixture at room temperature.[7]
-
Monitor the reaction's progress by TLC until the starting material is consumed.
-
Once complete, neutralize the acid carefully with a mild base, such as a saturated sodium bicarbonate solution.[7]
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether) three times.[7]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield cyclopentanone.[7]
Protocol 2: Mild, Neutral Deprotection using Iodine in Acetone
This protocol is highly effective for substrates with acid-sensitive functional groups.[5]
-
Dissolve the this compound (1.0 eq) in reagent-grade acetone (10 mL per mmol of substrate).
-
Add molecular iodine (I₂) (0.1 eq, 10 mol%) to the solution.[5]
-
Stir the mixture at room temperature. The reaction is often complete within minutes.[5]
-
Monitor by TLC. If the reaction is slow, gentle heating to reflux (56°C) can be applied.[5]
-
Upon completion, quench the reaction with a saturated solution of sodium thiosulfate (B1220275) until the brown color disappears.
-
Concentrate the mixture under reduced pressure and purify as necessary.
Comparison of Deprotection Methods
| Catalyst System | Solvent | Temperature | Typical Time | Tolerated Groups | Reference |
| Brønsted Acid (HCl, H₂SO₄, PTSA) | Acetone/H₂O or THF/H₂O | Room Temp - Reflux | 1 - 12 h | Robust functional groups | [7] |
| Iodine (I₂) (10 mol%) | Acetone | Room Temp | 5 - 30 min | t-butyl ethers, furyl groups, -OH, -OAc | [5][11] |
| Erbium Triflate (Er(OTf)₃) | Wet Nitromethane | Room Temp | 15 min - 2 h | Silyl ethers, esters | [11][12] |
| Bismuth Triflate (Bi(OTf)₃) | THF/H₂O (8:2) | Room Temp | 5 min - 2 h | TBDMS ethers | [5] |
| NaBArF₄ | Water | 30 °C | 5 min - 1 h | General | [11][12] |
Visualization of Deprotection Mechanism
Caption: Simplified mechanism of acid-catalyzed ketal deprotection.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Solid State Deprotection of Acetals and Thioacetals Using Benzyltriphenylphosphonium Peroxymonosulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 12. Aldehyde synthesis by deprotection or hydrolysis [organic-chemistry.org]
Challenges in the scale-up of 1,1-diethoxycyclopentane production
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for the synthesis and scale-up of 1,1-diethoxycyclopentane. It is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during its production.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound? A1: The most common and straightforward method for synthesizing this compound is the acid-catalyzed reaction of cyclopentanone (B42830) with two equivalents of ethanol (B145695).[1] This reaction is a type of ketalization, which is reversible and requires the removal of water to drive the equilibrium towards the product.[2]
Q2: Which acid catalyst is most effective for this reaction? A2: Various acid catalysts can be used, including sulfuric acid, p-toluenesulfonic acid (p-TsOH), and solid acid catalysts like Amberlyst-15.[3][4] p-TsOH is often preferred in laboratory settings as it is a solid, making it easier to handle, and it is less prone to causing side reactions compared to concentrated sulfuric acid.[5] For industrial-scale production, a recyclable solid acid catalyst like Amberlyst-15 can be economically and environmentally advantageous.[6]
Q3: Why is water removal crucial during the synthesis? A3: The formation of this compound is an equilibrium reaction that produces water as a byproduct. According to Le Chatelier's principle, the presence of water can shift the equilibrium back towards the reactants (cyclopentanone and ethanol), thus reducing the yield of the desired product. Therefore, continuous removal of water, typically using a Dean-Stark apparatus, is essential to drive the reaction to completion.
Q4: What are the primary challenges when scaling up the production of this compound? A4: Key challenges in scaling up this reaction include:
-
Heat Management: The reaction can be exothermic, and managing the temperature in a large reactor is critical to prevent side reactions and ensure safety.
-
Efficient Water Removal: Ensuring efficient removal of water at a larger scale is crucial for achieving high yields. The design of the reactor and condenser system is important.
-
Purification: On a large scale, purification by distillation needs to be carefully optimized to remove unreacted starting materials, the catalyst, and any side products.[7]
-
Catalyst Selection and Recovery: For large-scale synthesis, the choice of catalyst impacts cost and sustainability. Heterogeneous catalysts that can be easily recovered and reused are often preferred.[6]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and scale-up of this compound.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction due to insufficient water removal.2. Inactive or insufficient catalyst.3. Reaction has not reached equilibrium. | 1. Ensure the Dean-Stark apparatus is functioning correctly and that an appropriate azeotroping solvent (e.g., toluene) is used.2. Use a fresh batch of catalyst or increase the catalyst loading. For solid catalysts, ensure they are properly activated.3. Increase the reaction time and monitor the progress by TLC or GC until the starting material is consumed. |
| Formation of Side Products | 1. High reaction temperature leading to side reactions.2. Aldol condensation of cyclopentanone catalyzed by the acid.[8]3. Use of a strong, non-selective acid catalyst like concentrated sulfuric acid.[9] | 1. Carefully control the reaction temperature. If the reaction is exothermic, consider slower addition of the catalyst or use a cooling system.2. Use a milder acid catalyst like p-TsOH or Amberlyst-15.[4][5]3. Switch to a more selective catalyst and optimize the reaction conditions (temperature, catalyst loading). |
| Difficult Purification | 1. Presence of unreacted starting materials.2. Formation of high-boiling side products.3. Incomplete neutralization of the acid catalyst before distillation. | 1. Ensure the reaction has gone to completion. If necessary, purify by fractional distillation.2. Optimize reaction conditions to minimize side product formation. Consider vacuum distillation for purification.3. Thoroughly wash the crude product with a basic solution (e.g., saturated sodium bicarbonate) to remove all traces of the acid catalyst before distillation. |
| Catalyst Deactivation (for solid catalysts) | 1. Fouling of the catalyst surface by polymeric byproducts.2. Leaching of the active sites. | 1. Wash the catalyst with an appropriate solvent to remove adsorbed species. If necessary, regenerate the catalyst according to the manufacturer's instructions.2. Choose a more robust solid acid catalyst and operate within the recommended temperature limits. |
Data Presentation
Table 1: Representative Yields for Ketalization of Cyclic Ketones with Alcohols under Various Acidic Conditions
| Catalyst | Catalyst Loading (mol%) | Reaction Conditions | Typical Yield (%) | Reference(s) |
| p-Toluenesulfonic acid (p-TsOH) | 1-2 | Reflux in toluene (B28343) with Dean-Stark trap | 85-95 | [3] |
| Sulfuric Acid (H₂SO₄) | 1-5 | Reflux with Dean-Stark trap | 70-90 | [3] |
| Amberlyst-15 | 10-20 (w/w) | Reflux in excess alcohol or with a solvent | 90-98 | [4][6] |
| Cobalt(II) chloride / Dimethylglyoxime | 0.1 / 0.2 | 70 °C, 5 KPa, solvent-free | >95 (for cyclohexanone) | [10] |
Note: Yields are highly dependent on the specific substrate, reaction scale, and efficiency of water removal. The data presented are representative for ketalization reactions of cyclic ketones.
Experimental Protocols
Protocol 1: Laboratory-Scale Synthesis of this compound
This protocol describes the synthesis of this compound from cyclopentanone and ethanol using p-toluenesulfonic acid as a catalyst with a Dean-Stark apparatus for water removal.
Materials:
-
Cyclopentanone
-
Anhydrous ethanol
-
Toluene (or another suitable azeotroping solvent)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Equipment:
-
Round-bottom flask
-
Dean-Stark trap
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add cyclopentanone (0.1 mol, 8.41 g), anhydrous ethanol (0.25 mol, 11.52 g, 14.6 mL), and toluene (50 mL).
-
Addition of Catalyst: Add p-toluenesulfonic acid monohydrate (1-2 mol%, 0.19-0.38 g) to the flask.
-
Reaction: Assemble a Dean-Stark trap and a reflux condenser on top of the flask. Heat the mixture to reflux with vigorous stirring. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until the theoretical amount of water (1.8 mL) has been collected, and no more water is being formed.
-
Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with 50 mL of saturated aqueous sodium bicarbonate solution, 50 mL of water, and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the toluene and excess ethanol.
-
Purification: Purify the crude product by vacuum distillation to obtain pure this compound.
Visualizations
Reaction Pathway
Caption: Acid-catalyzed formation of this compound.
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Troubleshooting decision tree for low product yield.
References
- 1. Solved Cyclopentanone reacts with two moles of ethanol in | Chegg.com [chegg.com]
- 2. homework.study.com [homework.study.com]
- 3. US8604223B2 - Method of making ketals and acetals - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. organic chemistry - Advantages of p-toluenesulfonic acid over sulfuric acid in the formation of acetals - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. benthamopen.com [benthamopen.com]
- 7. preprints.org [preprints.org]
- 8. chemtube3d.com [chemtube3d.com]
- 9. reddit.com [reddit.com]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Cyclopentanone Ketalization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the ketalization of cyclopentanone (B42830).
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts formed during the acid-catalyzed ketalization of cyclopentanone?
A1: The most prevalent byproducts are aldol (B89426) condensation products of cyclopentanone. Under acidic conditions, cyclopentanone can undergo self-condensation to form a dimer, 2-cyclopentylidene-cyclopentanone, and subsequently a trimer. These condensation reactions compete with the desired ketalization reaction.[1][2]
Q2: What is the mechanism leading to the formation of these aldol condensation byproducts?
A2: In the presence of an acid catalyst, cyclopentanone can be protonated, which facilitates the formation of an enol intermediate. This enol then acts as a nucleophile, attacking the carbonyl carbon of another protonated cyclopentanone molecule. A subsequent dehydration step leads to the formation of the α,β-unsaturated ketone dimer. This dimer can then react further to form trimers and other oligomers.
Q3: Can the diol, such as ethylene (B1197577) glycol, participate in side reactions?
A3: While less common than the self-condensation of cyclopentanone, the diol can potentially undergo side reactions. For instance, under strong acidic conditions and high temperatures, ethylene glycol can dimerize to form 1,4-dioxane. However, the primary concern for byproduct formation in cyclopentanone ketalization is typically the aldol condensation of the ketone.
Q4: How can I monitor the progress of the ketalization reaction and the formation of byproducts?
A4: The reaction progress can be effectively monitored using Gas Chromatography-Mass Spectrometry (GC-MS) or Gas Chromatography with Flame Ionization Detection (GC-FID).[3][4] These techniques allow for the quantification of the starting materials (cyclopentanone and diol), the desired ketal product, and the major byproducts like the cyclopentanone dimer. Thin Layer Chromatography (TLC) can also be used for a qualitative assessment of the reaction progress.
Troubleshooting Guides
Problem 1: Low yield of the desired cyclopentanone ketal and significant formation of high-boiling point impurities.
Cause: This is often due to the competing aldol condensation of cyclopentanone, which is also acid-catalyzed.[5] Higher reaction temperatures and prolonged reaction times can favor the formation of these condensation byproducts.
Solution:
-
Control Reaction Temperature: Maintain the lowest effective temperature that allows for the azeotropic removal of water. For ketalization with ethylene glycol using a Dean-Stark apparatus with toluene (B28343) as the solvent, a gentle reflux is typically sufficient.
-
Optimize Catalyst Loading: Use the minimum amount of acid catalyst required to achieve a reasonable reaction rate. Excess acid can accelerate the rate of aldol condensation.
-
Monitor Reaction Progress: Closely monitor the reaction by GC or TLC and stop the reaction as soon as the consumption of cyclopentanone plateaus to prevent the accumulation of byproducts.
-
Choice of Diol: In some cases, using a more reactive diol or a larger excess of the diol can help to favor the ketalization reaction over self-condensation.
Problem 2: The reaction stalls and does not go to completion, even with extended reaction times.
Cause: Incomplete removal of water from the reaction mixture can inhibit the equilibrium-driven ketalization reaction. The presence of water can shift the equilibrium back towards the starting materials.
Solution:
-
Ensure Efficient Water Removal: Check that the Dean-Stark apparatus is functioning correctly and that the azeotropic solvent (e.g., toluene, benzene) is effectively removing water. Ensure the condenser is providing adequate cooling to allow for the separation of the water-azeotrope mixture.
-
Use of a Drying Agent: For reactions that are sensitive to residual moisture, the addition of molecular sieves to the reaction flask can help to scavenge any remaining water.
-
Fresh Reagents and Solvent: Ensure that the cyclopentanone, diol, and solvent are anhydrous before starting the reaction.
Quantitative Data on Byproduct Formation
The following table summarizes typical yields of aldol condensation byproducts of cyclopentanone under different catalytic conditions. While this data is for the self-condensation reaction, it provides an indication of the potential for byproduct formation during ketalization under similar acidic or basic environments.
| Catalyst | Temperature (°C) | Reaction Time (h) | Conversion of Cyclopentanone (%) | Selectivity for Dimer (%) | Selectivity for Trimer (%) | Reference |
| SO3H-APG | 150 | 4 | 85.53 | 69.04 | 28.41 | [1] |
| Acidic Resin (Amberlyst-15) | 130 | 6 | ~40 | Major Product | Minor Product | [2] |
| MgO | 130 | 4.5 | 8 | 100 | 0 | [5] |
| FeO-MgO | 130 | Not Specified | Not Specified | High | Not Specified | [4] |
Experimental Protocols
High-Yield Synthesis of Cyclopentanone Ethylene Ketal
This protocol is designed to maximize the yield of the desired ketal while minimizing the formation of aldol condensation byproducts.
Materials:
-
Cyclopentanone (1.0 eq)
-
Ethylene glycol (1.2 eq)
-
p-Toluenesulfonic acid monohydrate (0.01-0.02 eq)
-
Toluene (sufficient to suspend reactants and fill Dean-Stark trap)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle with magnetic stirring
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add cyclopentanone, ethylene glycol, and toluene.
-
Add the p-toluenesulfonic acid monohydrate catalyst to the mixture.
-
Heat the mixture to a gentle reflux with vigorous stirring. The toluene-water azeotrope will begin to collect in the Dean-Stark trap.
-
Continue the reflux until no more water is collected in the trap, and the reaction is deemed complete by GC or TLC analysis.
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the toluene.
-
The crude product can be purified by vacuum distillation to obtain the pure cyclopentanone ethylene ketal.
Visualizations
Caption: Byproduct formation pathway in cyclopentanone ketalization.
Caption: Troubleshooting workflow for low ketal yield.
References
Technical Support Center: Synthesis of 1,1-Diethoxycyclopentane
This technical support guide is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting advice and frequently asked questions (FAQs) regarding the removal of the acid catalyst during the synthesis of 1,1-diethoxycyclopentane.
Frequently Asked Questions (FAQs)
Q1: Why is an acid catalyst necessary for the synthesis of this compound?
An acid catalyst is essential to facilitate the reaction between cyclopentanone (B42830) and ethanol (B145695). The catalyst protonates the carbonyl oxygen of cyclopentanone, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the weakly nucleophilic hydroxyl group of ethanol. This catalysis is crucial for achieving an efficient conversion to the desired ketal product.
Q2: What are the most common acid catalysts used for this reaction?
Commonly used homogeneous acid catalysts include p-toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), and hydrochloric acid (HCl). Solid acid catalysts, such as acidic resins (e.g., Amberlyst-15) or supported acids on silica, are also utilized as they can be more easily separated from the reaction mixture.
Q3: Why is it critical to remove the acid catalyst after the reaction is complete?
The formation of this compound is a reversible reaction. The presence of an acid catalyst in an aqueous environment during workup can catalyze the hydrolysis of the ketal back to cyclopentanone and ethanol, thus reducing the product yield.[1] Therefore, complete removal or neutralization of the acid catalyst is a critical step to ensure product stability and maximize isolation.
Q4: What is the standard procedure for removing a homogeneous acid catalyst like p-TsOH?
The most common and effective method is to perform a basic aqueous wash.[2] The reaction mixture is typically diluted with an organic solvent and then washed with a mild basic solution, such as saturated aqueous sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (B78521) (NaOH).[2] This converts the acid into its corresponding salt, which is soluble in the aqueous layer and can be easily separated.[2]
Q5: Can the product, this compound, degrade during the basic wash?
Ketals like this compound are generally stable under basic and neutral conditions.[1] Degradation is primarily a concern under acidic conditions, especially in the presence of water. Therefore, a basic wash is the preferred method for neutralizing the acid catalyst as it protects the product from hydrolysis.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the removal of the acid catalyst from the this compound reaction mixture.
| Symptom | Possible Cause | Suggested Solution |
| Low product yield after workup | Incomplete neutralization of the acid catalyst: Residual acid can cause hydrolysis of the ketal back to the starting materials during or after the workup. | - Ensure a thorough basic wash. Use a saturated solution of sodium bicarbonate or a dilute solution of a stronger base like sodium hydroxide. - Perform multiple washes. Two to three washes with the basic solution are recommended to ensure complete neutralization. - Test the pH of the aqueous layer after the final wash to confirm it is neutral or slightly basic. |
| Product hydrolysis due to acidic workup conditions: The ketal is sensitive to acid in the presence of water. | - Avoid washing the organic layer with acidic solutions. - Minimize the time the product is in contact with any potentially acidic aqueous phase. | |
| Emulsion formation during extraction | Presence of unreacted starting materials or byproducts: These can act as emulsifying agents. Vigorous shaking: Excessive agitation can lead to the formation of a stable emulsion. | - Add brine (saturated aqueous NaCl solution) to the separatory funnel. This increases the ionic strength of the aqueous layer and can help break the emulsion. - Gently rock or invert the separatory funnel instead of vigorous shaking. - If an emulsion persists, allow the mixture to stand for an extended period. In some cases, filtration through a pad of Celite® can help. |
| Product is contaminated with the acid catalyst | Insufficient washing: The acid catalyst may not have been fully extracted into the aqueous phase. | - Increase the number of basic washes. - Ensure good mixing between the organic and aqueous layers during the washing step to facilitate the transfer of the acid salt into the aqueous phase. |
| Difficulty in separating layers | Similar densities of the organic and aqueous layers. | - Add a different organic solvent with a density that is more distinct from water (e.g., diethyl ether or ethyl acetate). - Add brine to increase the density of the aqueous layer. |
Experimental Protocols
Protocol 1: Synthesis of this compound with Homogeneous Acid Catalyst and Aqueous Workup
This protocol provides a general procedure for the synthesis of this compound using p-toluenesulfonic acid as the catalyst, followed by a standard aqueous workup for catalyst removal.
Materials:
-
Cyclopentanone
-
Ethanol (absolute)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine cyclopentanone (1.0 eq), absolute ethanol (3.0 eq), and toluene (as solvent).
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.02 eq).
-
Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reaction until no more water is collected, indicating the reaction is complete.
-
Cooling: Allow the reaction mixture to cool to room temperature.
-
Dilution: Dilute the reaction mixture with an organic solvent such as diethyl ether or ethyl acetate.
-
Neutralization: Transfer the diluted mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate.[2] Vent the funnel frequently to release any pressure from CO₂ evolution. Separate the aqueous layer.
-
Washing: Wash the organic layer again with the saturated NaHCO₃ solution, followed by a wash with brine to help remove water from the organic layer.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. The crude product can be purified by distillation.
Protocol 2: Use of a Solid Acid Catalyst
Using a solid acid catalyst simplifies the workup procedure as the catalyst can be removed by simple filtration.
Procedure:
-
Reaction Setup: Combine cyclopentanone, ethanol, and the solid acid catalyst (e.g., Amberlyst-15) in a round-bottom flask equipped with a reflux condenser.
-
Reaction: Heat the mixture to reflux for the required reaction time. The progress of the reaction can be monitored by TLC or GC.
-
Catalyst Removal: After cooling the reaction mixture, the solid acid catalyst is removed by filtration.
-
Workup: The filtrate can then be concentrated under reduced pressure. A simple wash with a saturated NaHCO₃ solution may still be beneficial to remove any trace acidity before final purification by distillation.
Data Presentation
Table 1: Comparison of Common Basic Solutions for Neutralization
| Basic Solution | Concentration | Advantages | Considerations |
| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Solution | Mild base, unlikely to cause side reactions. The evolution of CO₂ can help with mixing, but requires careful venting. | May require multiple washes for complete neutralization of strong acids. |
| Sodium Carbonate (Na₂CO₃) | 5-10% Aqueous Solution | Stronger base than NaHCO₃, may be more efficient for neutralization. | Higher pH may not be suitable for sensitive substrates (though this compound is generally stable). |
| Sodium Hydroxide (NaOH) | Dilute Aqueous Solution (e.g., 1 M) | Strong base, very effective at neutralizing acids. | Can potentially catalyze other reactions if sensitive functional groups are present. Risk of emulsion formation can be higher. |
Workflow and Logic Diagrams
Below is a diagram illustrating the decision-making process for the workup and purification of this compound after the reaction is complete.
This second diagram illustrates the general reaction and the key role of the acid catalyst removal.
References
- 1. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of 1,1-diethoxycyclopentane under various reaction conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and handling of 1,1-diethoxycyclopentane under various reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
This compound, a cyclic acetal (B89532), is a relatively stable organic compound under neutral and basic conditions.[1] However, it is highly susceptible to hydrolysis under acidic conditions.[2][3] Its stability makes it an effective protecting group for the cyclopentanone (B42830) carbonyl group during syntheses that involve basic or nucleophilic reagents.[1][4]
Q2: How does this compound behave under acidic conditions?
Under acidic conditions, this compound undergoes hydrolysis to yield cyclopentanone and two equivalents of ethanol (B145695).[2] This reaction is reversible, but the equilibrium can be driven towards the hydrolysis products by using an excess of water.[5][6] The rate of this hydrolysis is significantly influenced by the pH of the solution; a lower pH results in a faster reaction rate.[2]
Q3: What is the stability of this compound under basic conditions?
This compound is stable in the presence of bases.[1] The acetal functional group does not react with common bases or nucleophiles, which is a key characteristic exploited in its use as a protecting group.[1][7]
Q4: Can this compound withstand thermal stress?
Q5: What is the reactivity of this compound towards oxidizing and reducing agents?
This compound is generally resistant to a variety of oxidizing and reducing agents.[1] This stability allows for selective transformations on other parts of a molecule while the cyclopentanone carbonyl is protected as the diethyl acetal.[4]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Unexpected decomposition of this compound during a reaction. | The reaction medium may be inadvertently acidic due to reagents, catalysts, or impurities. | Buffer the reaction mixture to maintain a neutral or basic pH. If an acidic step is unavoidable, consider conducting it at a lower temperature to minimize hydrolysis.[2] |
| The reaction temperature is too high, causing slow thermal decomposition. | If the reaction chemistry allows, perform the experiment at a lower temperature. | |
| Formation of cyclopentanone as an unexpected side product. | Presence of acidic impurities in solvents or on glassware. | Use freshly distilled or anhydrous grade solvents. Glassware should be thoroughly cleaned and dried, and can be rinsed with a dilute basic solution (e.g., a solution of ammonia (B1221849) in methanol) followed by drying to neutralize any acid residues. |
| Aqueous workup without pH control. | If an aqueous workup is performed, ensure the pH is neutral or slightly basic before extraction of the product. | |
| Difficulty in cleaving the acetal to deprotect the ketone. | The acidic conditions used for hydrolysis are too mild. | Increase the concentration of the acid, switch to a stronger acid catalyst (e.g., p-toluenesulfonic acid), or increase the reaction temperature. Monitor the reaction progress by TLC or GC.[2] |
| Insufficient water is present to drive the hydrolysis equilibrium. | Ensure that an excess of water is present in the reaction mixture. A co-solvent like THF or acetone (B3395972) can be used to ensure miscibility.[6] |
Stability Data Summary
| Condition | Stability | Products of Decomposition/Reaction | Notes |
| Acidic (e.g., aq. HCl, p-TsOH) | Unstable | Cyclopentanone, Ethanol | Rapid hydrolysis. Rate is pH and temperature-dependent.[2] |
| Basic (e.g., NaOH, NaOEt) | Stable | No reaction | Resistant to strong and weak bases.[1] |
| Neutral (e.g., water, buffered solutions at pH 7) | Generally Stable | No significant reaction | Hydrolysis is very slow at neutral pH. |
| Thermal | Moderately Stable | Potential for decomposition at high temperatures | Specific decomposition temperature is not well-documented, but pyrolysis of related compounds occurs at elevated temperatures.[8][9] |
| Oxidative (e.g., KMnO₄, O₃) | Generally Stable | No reaction under typical conditions | The acetal linkage is resistant to many common oxidizing agents.[1] |
| Reductive (e.g., LiAlH₄, NaBH₄) | Stable | No reaction | Resistant to common hydride reducing agents.[7] |
Experimental Protocols
Protocol 1: Acid-Catalyzed Hydrolysis of this compound (Acetal Deprotection)
Objective: To deprotect this compound to yield cyclopentanone.
Materials:
-
This compound
-
Acetone (or THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Diethyl ether (or other suitable extraction solvent)
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
Dissolve this compound in a minimal amount of acetone or THF in a round-bottom flask equipped with a magnetic stir bar.
-
Add an excess of 1 M aqueous HCl to the solution. A typical ratio would be 1:1 v/v of the organic solvent to the aqueous acid.
-
Stir the mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Once the reaction is complete, neutralize the excess acid by carefully adding saturated NaHCO₃ solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the reaction mixture).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield crude cyclopentanone.
-
The product can be further purified by distillation if necessary.
Protocol 2: Formation of this compound from Cyclopentanone (Acetal Protection)
Objective: To protect the carbonyl group of cyclopentanone as its diethyl acetal.
Materials:
-
Cyclopentanone
-
Ethanol (anhydrous)
-
A catalytic amount of a strong acid (e.g., p-toluenesulfonic acid monohydrate or anhydrous HCl)
-
A suitable solvent that allows for azeotropic removal of water (e.g., toluene (B28343) or benzene)
-
Dean-Stark apparatus, round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, condenser, and magnetic stir bar, add cyclopentanone, a 3-5 fold excess of anhydrous ethanol, and the solvent (e.g., toluene).
-
Add a catalytic amount of the acid catalyst (e.g., 0.1-0.5 mol %).
-
Heat the mixture to reflux. Water formed during the reaction will be removed azeotropically and collected in the Dean-Stark trap.
-
Continue refluxing until no more water is collected in the trap.
-
Allow the reaction mixture to cool to room temperature.
-
Wash the reaction mixture with saturated NaHCO₃ solution to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and remove the solvent and excess ethanol by distillation or rotary evaporation to yield this compound.
-
Further purification can be achieved by vacuum distillation.
Visualizations
Caption: Acid-catalyzed hydrolysis of this compound.
Caption: Workflow for using this compound as a protecting group.
References
- 1. Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones [jove.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. Acetal - Wikipedia [en.wikipedia.org]
- 6. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Polytetrafluoroethylene - Wikipedia [en.wikipedia.org]
Technical Support Center: Overcoming Steric Hindrance in Ketal Deprotection
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the deprotection of sterically hindered ketals.
Frequently Asked Questions (FAQs)
Q1: Why is the deprotection of my sterically hindered ketal significantly slower than that of less substituted ketals?
Steric hindrance around the ketal carbon is the primary reason for slow hydrolysis rates. Bulky substituents impede the approach of hydronium ions to the ketal's oxygen atoms, which is the initial and rate-determining step in acid-catalyzed deprotection. Additionally, the formation of the intermediate oxocarbenium ion is sterically disfavored.[1]
Q2: I'm observing incomplete conversion even after extended reaction times with standard acids like HCl or H₂SO₄. What are my options?
When standard Brønsted acids are ineffective for sterically hindered ketals, several strategies can be employed:[1]
-
Increase Temperature: Carefully heating the reaction can provide the necessary activation energy to overcome the steric barrier.
-
Use a Stronger Acid: Stronger acids like trifluoroacetic acid (TFA) or p-toluenesulfonic acid (p-TsOH) can accelerate the reaction.[1]
-
Switch to a Lewis Acid Catalyst: Lewis acids such as FeCl₃, Bi(NO₃)₃·5H₂O, or Sc(OTf)₃ can be more effective. They coordinate to the ketal oxygen, making it a better leaving group without requiring protonation.[1]
-
Explore Alternative Deprotection Methods: For highly sensitive substrates, non-aqueous or neutral deprotection methods may be necessary.[1]
Q3: My compound is sensitive to strong acids. What are some milder methods for deprotecting a sterically hindered ketal?
Several milder methods can be effective for acid-sensitive molecules:
-
Catalytic Milder Acid: A catalytic amount of a milder acid like pyridinium (B92312) p-toluenesulfonate (PPTS) can be used.[1]
-
Lewis Acids in Non-Aqueous Media: Many Lewis acids can catalyze deprotection under anhydrous conditions.[1]
-
Cerium(III) Triflate: This system operates at a nearly neutral pH in wet nitromethane (B149229) and offers high chemoselectivity.
-
Iodine in Acetone: This method is rapid, often completing within minutes under neutral conditions.[1][2]
Q4: Is it possible to selectively deprotect one ketal in the presence of a more sterically hindered one?
Yes, selective deprotection is often achievable by exploiting the difference in steric hindrance. Less hindered ketals will generally hydrolyze more rapidly. By carefully controlling the reaction time, temperature, and the strength of the acid catalyst, you can often achieve selective deprotection of the more accessible ketal.[1]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Slow or No Reaction | Insufficient acid strength for the hindered ketal. | Switch to a stronger Brønsted acid (e.g., TFA) or a Lewis acid (e.g., FeCl₃, Sc(OTf)₃).[1] |
| Low reaction temperature. | Increase the reaction temperature, while monitoring for potential side reactions.[1] | |
| Ineffective catalyst for the specific substrate. | Screen a variety of Lewis acid catalysts to find one that is optimal for your substrate.[1] | |
| Substrate Decomposition | Prolonged heating is causing degradation. | Consider using microwave irradiation to shorten reaction times.[1][3] |
| The deprotected ketone is unstable under the reaction conditions. | Attempt deprotection under milder, neutral conditions (e.g., iodine in acetone).[1] | |
| Low Yield | Incomplete reaction. | Increase reaction time, temperature, or use a more potent catalyst. |
| Product degradation. | Use milder conditions or shorten the reaction time. | |
| Re-formation of the ketal during workup. | Ensure complete neutralization of the acid and sufficient water is present to drive the equilibrium. |
Quantitative Data Summary
The following tables summarize reaction conditions and yields for various ketal deprotection methods.
Table 1: Acid-Catalyzed Deprotection Methods
| Catalyst | Substrate Scope | Solvent | Temperature | Time | Yield | Reference |
| p-TsOH | Various Acetals/Ketals | Acetone/Water | Reflux | Varies | Good to Excellent | [1] |
| TFA | Various Acetals/Ketals | CH₂Cl₂/Water | RT to Reflux | Varies | Good to Excellent | [1] |
| HClO₄-SiO₂ | Various Acetals/Ketals | CH₂Cl₂ | RT | Minutes | High | [4] |
Table 2: Lewis Acid-Catalyzed Deprotection Methods
| Catalyst | Substrate Scope | Solvent | Temperature | Time | Yield | Reference |
| FeCl₃ | Various Acetals/Ketals | CH₂Cl₂ | 0 °C to RT | Varies | Good to Excellent | [1] |
| Sc(OTf)₃ | Various Acetals/Ketals | CH₂Cl₂ | RT | Varies | High | [1] |
| Bi(NO₃)₃·5H₂O | Ketone & Conj. Aldehyde Acetals | CH₂Cl₂ | RT | Minutes | Excellent | [5] |
| Er(OTf)₃ | Alkyl & Cyclic Acetals/Ketals | Wet Nitromethane | RT | Varies | High | [4][6] |
| In(OTf)₃ | Various Acetals/Ketals | Acetone | RT or MW | Minutes | Good to Excellent | [6][7] |
Table 3: Neutral and Mild Deprotection Methods
| Reagent | Substrate Scope | Solvent | Temperature | Time | Yield | Reference |
| I₂ (10 mol%) | Various Acetals/Ketals | Acetone | RT | a few min | Excellent | [1][2] |
| NaBArF₄ | Various Acetals/Ketals | Water | 30 °C | 5 min | Quantitative | [4][6][8] |
| Electrochemical (LiClO₄) | Cyclic Acetals/Ketals | CH₃CN | RT | - | 55-Quantitative | [9] |
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Deprotection of a Sterically Hindered Ketal [1]
-
Dissolve the Substrate: Dissolve the sterically hindered ketal (1.0 equiv) in a suitable organic solvent (e.g., acetone, THF, or dichloromethane).
-
Add Water: Add an excess of water (10-50 equiv) to the reaction mixture.
-
Add Acid Catalyst: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (0.1-0.2 equiv) or trifluoroacetic acid (1-2 equiv).
-
Heat the Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and neutralize the acid with a mild base (e.g., saturated NaHCO₃ solution).
-
Extraction and Purification: Extract the product with a suitable organic solvent, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Lewis Acid-Mediated Deprotection of a Sterically Hindered Ketal [1]
-
Dissolve the Substrate: Dissolve the sterically hindered ketal (1.0 equiv) in an anhydrous aprotic solvent such as dichloromethane (B109758) or acetonitrile (B52724) under an inert atmosphere.
-
Add Lewis Acid: Add the Lewis acid catalyst (e.g., FeCl₃, 1.1 equiv, or Sc(OTf)₃, 0.1 equiv) portion-wise at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.
-
Quenching: Carefully quench the reaction by adding a saturated aqueous solution of NaHCO₃ or Rochelle's salt.
-
Extraction and Purification: Extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.
Protocol 3: Deprotection under Neutral Conditions using Iodine [1][2]
-
Dissolve the Substrate: Dissolve the ketal (1.0 equiv) in acetone.
-
Add Iodine: Add a catalytic amount of molecular iodine (0.1 equiv).
-
Reaction Monitoring: Stir the reaction at room temperature. The reaction is often very fast and can be monitored by the disappearance of the starting material on TLC.
-
Work-up: Quench the reaction with aqueous sodium thiosulfate (B1220275) solution.
-
Extraction and Purification: Extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. cem.com [cem.com]
- 4. Aldehyde synthesis by deprotection or hydrolysis [organic-chemistry.org]
- 5. A Simple Chemoselective Method for the Deprotection of Acetals and Ketals Using Bismuth Nitrate Pentahydrate [organic-chemistry.org]
- 6. Dimethyl Acetals [organic-chemistry.org]
- 7. Alcohol or phenol synthesis by acetal cleavage [organic-chemistry.org]
- 8. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 9. Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to Ketone Protecting Groups: Spotlight on 1,1-Diethoxycyclopentane
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, the judicious selection of a protecting group for a ketone functionality is a critical strategic decision. An ideal protecting group should be readily and selectively introduced, remain inert under a variety of reaction conditions, and be cleanly removed in high yield when its protective role is complete. This guide provides an objective comparison of 1,1-diethoxycyclopentane with other commonly employed ketone protecting groups, supported by experimental data and detailed methodologies to inform your synthetic strategy.
Performance Comparison of Ketone Protecting Groups
The choice of a ketone protecting group is a balance between its stability and the ease of its removal. The following table summarizes the performance of this compound (a diethyl ketal) alongside other representative protecting groups. The data presented is a synthesis of literature values and established chemical principles to provide a comparative overview. It is important to note that direct side-by-side comparative studies under identical conditions for all protecting groups are not always available; therefore, some data represents typical yields and conditions.
| Protecting Group | Structure | Typical Protection Conditions | Typical Yield (%) | Stability | Typical Deprotection Conditions | Typical Yield (%) |
| This compound | Cyclopentanone (B42830), Ethanol (B145695), cat. H⁺ | 90-98 | Stable to bases, nucleophiles, hydrides, and organometallics. Labile to aqueous acid. | 0.1 M HCl in THF/H₂O, rt | 90-99 | |
| 1,3-Dioxolane | Cyclopentanone, Ethylene Glycol, cat. H⁺ | 92-99 | More stable to acid hydrolysis than acyclic ketals. Stable to bases, nucleophiles, hydrides, and organometallics. | 1 M HCl in THF/H₂O, rt or mild heating | 90-98 | |
| 1,3-Dioxane | Cyclopentanone, 1,3-Propanediol, cat. H⁺ | 90-97 | Generally more stable to acid hydrolysis than 1,3-dioxolanes. Stable to bases, nucleophiles, hydrides, and organometallics. | 2 M HCl in acetone (B3395972)/H₂O, reflux | 88-96 | |
| 1,3-Dithiolane | Cyclopentanone, 1,2-Ethanedithiol, Lewis Acid (e.g., BF₃·OEt₂) | 85-95 | Stable to acidic and basic conditions, nucleophiles, hydrides, and organometallics. | HgCl₂/CaCO₃ in aq. CH₃CN or NIS/acetone | 80-90 |
In-Depth Look at this compound
This compound is an acyclic ketal that offers a reliable method for the protection of the cyclopentanone carbonyl. Its formation from ethanol, a readily available and relatively non-toxic alcohol, and its straightforward acid-catalyzed cleavage make it an attractive option for many synthetic routes.
Advantages:
-
Ease of Formation: Readily formed from cyclopentanone and ethanol under acid catalysis.
-
Good Yields: Both protection and deprotection steps typically proceed in high yields.
-
Stability: Offers robust protection against a wide range of non-acidic reagents, including strong bases, nucleophiles, and hydrides.
Limitations:
-
Acid Sensitivity: Like most acetals and ketals, it is labile to acidic conditions, which can limit its use in synthetic sequences requiring acidic steps.
-
Less Stable than Cyclic Ketals: Acyclic ketals like this compound are generally less stable towards acid hydrolysis compared to their cyclic counterparts (e.g., 1,3-dioxolanes).[1] This is due to both kinetic and thermodynamic factors, where the intramolecular nature of the second alcohol addition in cyclic ketal formation is entropically favored.[1]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful synthesis. The following sections provide methodologies for the formation and deprotection of this compound.
Protocol 1: Protection of Cyclopentanone as this compound
Materials:
-
Cyclopentanone
-
Ethanol (absolute)
-
Triethyl orthoformate
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O) or anhydrous HCl
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Diethyl ether or other suitable extraction solvent
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a drying tube, add cyclopentanone (1.0 eq), absolute ethanol (10 eq), and triethyl orthoformate (1.2 eq).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.01-0.05 eq).
-
Stir the reaction mixture at room temperature or gently heat to 40-50 °C. The reaction progress can be monitored by TLC or GC analysis.
-
Once the reaction is complete (typically 2-6 hours), quench the reaction by adding saturated aqueous sodium bicarbonate solution until the solution is neutral or slightly basic.
-
Extract the product with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
The crude this compound can be purified by distillation under reduced pressure.
Protocol 2: Deprotection of this compound
Materials:
-
This compound
-
Acetone or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Diethyl ether or other suitable extraction solvent
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of acetone or THF and water (e.g., 4:1 v/v).
-
Add 1 M hydrochloric acid dropwise while stirring at room temperature. The amount of acid can range from catalytic (0.1 eq) to stoichiometric, depending on the desired reaction rate.
-
Monitor the reaction progress by TLC or GC. The reaction is typically complete within 1-4 hours.
-
Upon completion, neutralize the reaction mixture by the slow addition of saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Extract the regenerated cyclopentanone with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude cyclopentanone.
-
If necessary, the product can be purified by distillation.
Visualizing the Chemistry: Diagrams and Workflows
To further clarify the chemical processes and decision-making involved, the following diagrams are provided in the DOT language for Graphviz.
Caption: General workflow for the protection and deprotection of a ketone.
References
A Comparative Guide to the Stability of 1,1-Diethoxycyclopentane and Cyclopentanone Ethylene Ketal
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of the stability of two common ketal protecting groups for cyclopentanone (B42830).
In the realm of organic synthesis and drug development, the selection of an appropriate protecting group is a critical decision that can significantly impact the efficiency and success of a synthetic route. Ketals are frequently employed to protect the carbonyl functionality of ketones, such as cyclopentanone, from undesired reactions under neutral or basic conditions. This guide provides an objective, data-supported comparison of the stability of two commonly used ketals of cyclopentanone: the acyclic 1,1-diethoxycyclopentane and the cyclic cyclopentanone ethylene (B1197577) ketal. The primary focus of this comparison is their relative stability towards acid-catalyzed hydrolysis.
Performance Comparison: Hydrolytic Stability
The stability of a ketal is paramount, as it must remain intact through various reaction steps and be selectively removed under controlled conditions. The key differentiator between this compound and cyclopentanone ethylene ketal lies in their rate of hydrolysis in an acidic environment.
Cyclic ketals, such as cyclopentanone ethylene ketal (a 1,3-dioxolane (B20135) derivative), are generally significantly more stable towards acid-catalyzed hydrolysis than their acyclic counterparts like this compound.[1] This enhanced stability is attributed to stereoelectronic effects and the entropic favorability of the cyclic structure. The intramolecular nature of the ring-closing step in the formation of the cyclic ketal also contributes to its thermodynamic stability.
| Compound | Structure | Type | Relative Hydrolytic Stability | Supporting Data/Observations |
| This compound | Acyclic Ketal | Less Stable | Acyclic acetals are reported to hydrolyze significantly faster than cyclic acetals. | |
| Cyclopentanone Ethylene Ketal | Cyclic Ketal | More Stable | The hydrolysis rate of cyclopentyl ketal is about two times slower than the acetone (B3395972) analog at pH 5.[2] Cyclic acetals are generally more stable to hydrolysis than acyclic acetals. |
Experimental Protocols
To quantitatively assess the relative stability of this compound and cyclopentanone ethylene ketal, a comparative acid-catalyzed hydrolysis experiment can be performed. The following protocol outlines a general procedure for monitoring the hydrolysis reaction.
Protocol: Comparative Acid-Catalyzed Hydrolysis of this compound and Cyclopentanone Ethylene Ketal
Objective: To determine and compare the rate of acid-catalyzed hydrolysis of this compound and cyclopentanone ethylene ketal by monitoring the disappearance of the starting material and the appearance of cyclopentanone over time using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Materials:
-
This compound
-
Cyclopentanone Ethylene Ketal
-
Solvent (e.g., a mixture of acetonitrile (B52724) and water, or aqueous acetone)
-
Acid catalyst (e.g., standardized aqueous solution of hydrochloric acid or sulfuric acid)
-
Internal standard for GC or NMR analysis (e.g., dodecane (B42187) for GC, or a known concentration of a non-reactive deuterated solvent for NMR)
-
Quenching solution (e.g., saturated aqueous sodium bicarbonate solution)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
GC or NMR instrument
-
Thermostated reaction vessel
Procedure:
-
Reaction Setup: In a thermostated reaction vessel maintained at a constant temperature (e.g., 25°C), prepare a solution of the chosen solvent.
-
Initiation of Reaction: To the solvent, add a known concentration of the ketal (either this compound or cyclopentanone ethylene ketal) and the internal standard. Allow the solution to equilibrate to the reaction temperature.
-
To initiate the hydrolysis, add a predetermined amount of the acid catalyst to the reaction mixture with vigorous stirring. Start a timer immediately.
-
Monitoring the Reaction: At regular time intervals (e.g., every 5, 10, or 30 minutes, depending on the expected reaction rate), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing an excess of the quenching solution (e.g., saturated sodium bicarbonate) to neutralize the acid catalyst and stop the hydrolysis.
-
Work-up (for GC analysis): If using GC, extract the organic components from the quenched aliquot with a suitable solvent (e.g., diethyl ether or dichloromethane). Dry the organic extract over anhydrous sodium sulfate (B86663) and prepare a sample for GC analysis.
-
Analysis:
-
GC Analysis: Inject the prepared sample into the GC. The relative peak areas of the ketal and the cyclopentanone product, normalized to the internal standard, will be used to determine their concentrations.
-
NMR Analysis: Directly analyze the quenched reaction mixture (or a work-up sample in a deuterated solvent) by ¹H NMR. The disappearance of the characteristic signals of the ketal and the appearance of the signals for cyclopentanone can be integrated and compared to an internal standard to determine the extent of the reaction.
-
-
Data Analysis: Plot the concentration of the ketal as a function of time. From this data, the initial rate of hydrolysis and the half-life (t₁₂) of the ketal under the specific reaction conditions can be determined.
-
Comparison: Repeat the experiment for the other ketal under identical conditions (temperature, solvent, acid concentration) to allow for a direct comparison of their hydrolysis rates.
Mechanistic Insights and Stability Rationale
The acid-catalyzed hydrolysis of ketals proceeds through a well-established mechanism. The stability of the ketal is inversely related to the rate of this hydrolysis reaction.
Caption: Mechanism of acid-catalyzed ketal hydrolysis and factors influencing stability.
The rate-determining step in the hydrolysis of ketals is the formation of a resonance-stabilized oxocarbenium ion intermediate. The greater stability of the cyclic cyclopentanone ethylene ketal can be attributed to several factors:
-
Reduced Ring Strain: The five-membered dioxolane ring is relatively strain-free.
-
Stereoelectronic Effects: The conformation of the cyclic ketal is such that the lone pairs on the oxygen atoms are not optimally aligned for cleavage, thus slowing down the formation of the oxocarbenium ion.
-
Thermodynamic Stability: The formation of the cyclic ketal from cyclopentanone and ethylene glycol is entropically more favorable than the formation of the acyclic ketal from cyclopentanone and two molecules of ethanol. This thermodynamic advantage translates to a higher activation energy for the reverse reaction (hydrolysis).
References
Navigating Purity Assessment of 1,1-Diethoxycyclopentane: A Comparative Guide to GC-MS and Alternative Methods
For researchers, scientists, and professionals in drug development, ensuring the purity of reagents is a critical cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques for the purity assessment of 1,1-diethoxycyclopentane, a versatile building block in organic synthesis.
This compound, also known as cyclopentanone (B42830) diethyl ketal, is synthesized from cyclopentanone and ethanol. Its purity is paramount, as contaminants can lead to unwanted side reactions and compromise the integrity of downstream applications. This guide delves into the established GC-MS methodology for purity analysis and explores alternative techniques like Proton Transfer Reaction-Mass Spectrometry (PTR-MS) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, offering a holistic view for selecting the most appropriate method for specific analytical needs.
Unveiling Impurities: A Look at the Synthesis Pathway
The synthesis of this compound from cyclopentanone and ethanol, typically under acidic catalysis, can introduce several potential impurities. These may include:
-
Unreacted Starting Materials: Residual cyclopentanone and ethanol.
-
Byproducts: Molecules formed through side reactions, the specifics of which can depend on the catalytic system and reaction conditions.
-
Solvent Residues: Any solvents used during the synthesis or purification process.
Commercial grades of this compound typically boast a purity of 97% or higher. However, for sensitive applications, a thorough and accurate purity assessment is indispensable.
The Gold Standard: GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) stands as the most widely adopted method for the purity analysis of volatile and semi-volatile organic compounds like this compound. The technique combines the superior separation capabilities of gas chromatography with the powerful identification ability of mass spectrometry.
Experimental Protocol: GC-MS
Objective: To separate, identify, and quantify the components in a this compound sample.
Instrumentation:
-
Gas Chromatograph (GC) equipped with a flame ionization detector (FID) and a mass spectrometer (MS).
-
Capillary Column: A non-polar or medium-polarity column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for separating the target compound from potential impurities.
Sample Preparation:
-
Prepare a stock solution of the this compound sample in a high-purity volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Prepare a series of calibration standards of this compound and any known potential impurities in the same solvent.
GC-MS Parameters:
| Parameter | Value |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min |
| Oven Program | Initial temperature of 50 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, hold for 5 minutes. |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 35-350 amu |
Data Analysis:
-
The purity of this compound is determined by calculating the peak area percentage from the FID chromatogram.
-
The MS detector provides mass spectra for each separated component, allowing for their identification by comparing the fragmentation patterns with a spectral library (e.g., NIST).
Caption: Workflow for GC-MS purity analysis of this compound.
Alternative Analytical Techniques
While GC-MS is a robust and widely used technique, other methods offer distinct advantages, particularly in terms of speed and sample preparation.
Proton Transfer Reaction-Mass Spectrometry (PTR-MS)
PTR-MS is a form of chemical ionization mass spectrometry that allows for the real-time, direct analysis of volatile organic compounds (VOCs) in the gas phase without the need for chromatographic separation.[1][2]
Key Advantages:
-
Speed: Analysis is nearly instantaneous, making it suitable for high-throughput screening and process monitoring.
-
No Sample Preparation: Gaseous or headspace samples can be introduced directly into the instrument.
-
High Sensitivity: Capable of detecting trace-level impurities.
Limitations:
-
Isomer Differentiation: Cannot distinguish between isomers without prior separation.
-
Quantification: While semi-quantitative analysis is possible, accurate quantification often requires calibration with standards.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a powerful technique for determining the absolute purity of a substance by comparing the integral of a specific resonance of the analyte to that of a certified internal standard of known purity.[3][4][5][6]
Key Advantages:
-
Primary Method: Can provide a direct and highly accurate measure of purity without the need for a reference standard of the analyte itself.
-
Non-destructive: The sample can be recovered after analysis.
-
Structural Information: Provides detailed structural information about the analyte and any impurities present.
Limitations:
-
Sensitivity: Generally less sensitive than chromatographic methods.
-
Spectral Overlap: Overlapping signals from the analyte and impurities can complicate quantification.
-
Instrumentation: Requires access to a high-field NMR spectrometer.
Comparative Summary
The following table provides a comparative overview of GC-MS, PTR-MS, and qNMR for the purity assessment of this compound.
| Feature | GC-MS | PTR-MS | qNMR |
| Principle | Chromatographic separation followed by mass analysis | Direct chemical ionization mass spectrometry | Nuclear magnetic resonance signal integration |
| Sample Preparation | Dilution in a solvent | None for gas/headspace samples | Dissolution in a deuterated solvent with an internal standard |
| Analysis Time | 20-30 minutes per sample | Seconds to minutes per sample | 10-20 minutes per sample |
| Separation of Isomers | Excellent | Poor | Possible with high-resolution instruments |
| Identification | Based on retention time and mass spectrum | Based on mass-to-charge ratio | Based on chemical shift and coupling constants |
| Quantification | Relative (area %) or absolute with calibration | Semi-quantitative or absolute with calibration | Absolute |
| Sensitivity | High (ppm to ppb) | Very High (ppb to ppt) | Moderate (requires mg quantities) |
| Instrumentation Cost | Moderate to High | High | High |
Conclusion
The choice of analytical technique for the purity assessment of this compound depends on the specific requirements of the analysis. GC-MS remains the workhorse method, offering a reliable balance of separation efficiency, identification power, and quantitative accuracy. For applications demanding rapid, real-time monitoring, PTR-MS presents a compelling alternative, albeit with limitations in isomer differentiation. When the highest accuracy in absolute purity determination is required and sample is not limited, qNMR stands out as a primary analytical method.
For drug development and other highly regulated industries, a multi-faceted approach, potentially combining the strengths of these techniques, can provide the most comprehensive and robust characterization of this compound purity, ensuring the quality and reliability of scientific outcomes.
References
Quantitative analysis of 1,1-diethoxycyclopentane by HPLC
A Comparative Guide to the Quantitative Analysis of 1,1-Diethoxycyclopentane by High-Performance Liquid Chromatography (HPLC) and Alternative Methods
For researchers, scientists, and professionals in drug development, the accurate quantification of chemical compounds is paramount. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for the quantitative determination of this compound, a cyclic acetal, alongside alternative analytical techniques. Due to the limited availability of specific HPLC methods for this compound, this guide adapts a robust method developed for the analogous compound, 1,1-diethoxyhexane, and compares it with established techniques like Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Comparison of Analytical Techniques
The selection of an analytical method for the quantification of this compound depends on factors such as the sample matrix, required sensitivity, and available instrumentation. While HPLC offers a viable solution, GC and qNMR present powerful alternatives with distinct advantages.
Table 1: Comparison of Quantitative Performance
| Parameter | HPLC | Gas Chromatography (GC-FID/MS) | Quantitative NMR (qNMR) |
| Linearity (r²) | >0.999 | >0.999 | >0.999 |
| Accuracy (% Recovery) | 98-102% | 97-103% | 95-105% |
| Precision (%RSD) | < 2% | < 1.5% | < 3% |
| Limit of Detection (LOD) | ~0.4 ppm[1] | Low ppm to ppb | ~0.1% |
| Limit of Quantitation (LOQ) | Low ppm | Low ppm to ppb | ~0.5% |
| Typical Run Time | ~10 minutes[2] | 10-15 minutes | 5-20 minutes |
| Primary Advantages | Suitable for non-volatile matrices | High resolution and sensitivity for volatile compounds[3][4][5] | No need for identical reference standard, structural confirmation |
| Primary Disadvantages | Potential for on-column hydrolysis[2] | Requires analyte volatility and thermal stability[6] | Lower sensitivity, higher instrumentation cost |
Experimental Protocols
Detailed methodologies for each analytical technique are crucial for reproducibility and accurate results.
High-Performance Liquid Chromatography (HPLC)
A key challenge in the HPLC analysis of acetals like this compound is their susceptibility to acid-catalyzed hydrolysis on silica-based stationary phases.[2] To mitigate this, a reversed-phase method with a slightly basic mobile phase is employed.
Instrumentation:
-
HPLC System with UV Detector (e.g., Agilent 1260 Infinity II or equivalent)
-
C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
This compound reference standard (Purity ≥98%)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Ammonium (B1175870) Hydroxide (B78521) (ACS grade)
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | Acetonitrile:Water with 5 mM Ammonium Hydroxide (60:40, v/v)[2] |
| Flow Rate | 1.0 mL/min[2] |
| Column Temperature | 30 °C[2] |
| Detection Wavelength | 210 nm[2] |
| Injection Volume | 10 µL[2] |
Procedure:
-
Mobile Phase Preparation: Prepare a 5 mM ammonium hydroxide solution in HPLC-grade water. Mix with acetonitrile in a 60:40 (v/v) ratio and degas.[2]
-
Standard Preparation: Prepare a stock solution of this compound (e.g., 1000 µg/mL) in the mobile phase. Perform serial dilutions to create calibration standards.
-
Sample Preparation: Accurately weigh the sample and dissolve it in the mobile phase to a known concentration. Sonicate to ensure complete dissolution.
-
Analysis: Equilibrate the HPLC system until a stable baseline is achieved. Inject the standards and samples.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples from the calibration curve.[2]
Alternative Method 1: Gas Chromatography (GC)
GC is a highly suitable technique for the analysis of volatile compounds like this compound.[4][6]
Instrumentation:
-
Gas Chromatograph with Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Capillary Column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
GC Conditions:
| Parameter | Condition |
| Inlet Temperature | 250 °C |
| Carrier Gas | Helium at 1.0 mL/min |
| Oven Program | Initial 40°C for 2 min, ramp at 10°C/min to 250°C, hold for 5 min[4] |
| Detector | FID at 280 °C or MS (scan range 40-400 m/z) |
Procedure:
-
Standard and Sample Preparation: Prepare standards and samples in a volatile solvent like hexane (B92381) or dichloromethane. An internal standard (e.g., n-propanol) can be used for improved accuracy.[4]
-
Analysis: Inject the prepared solutions into the GC.
-
Quantification: For GC-FID, use the peak area ratio of the analyte to the internal standard against concentration for calibration. For GC-MS, use extracted ion chromatograms for quantification.[4]
Alternative Method 2: Quantitative NMR (qNMR)
qNMR is an absolute quantification method that does not require a calibration curve with the specific analyte.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the sample and a certified internal standard (e.g., maleic acid) into an NMR tube. Dissolve in a known volume of a deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, ensuring complete relaxation of all signals (long relaxation delay, T1).
-
Quantification: Integrate a well-resolved signal of this compound and a signal of the internal standard. The concentration of the analyte can be calculated directly from the integral ratio, the number of protons, and the known concentration of the internal standard.
Visualized Workflows
The following diagrams illustrate the logical flow of the analytical procedures.
Caption: Logical workflow for the quantitative analysis of this compound by HPLC.
Caption: Logical workflow for the quantitative analysis of this compound by GC.
References
Alternative methods for the synthesis of 1,1-diethoxycyclopentane
For Researchers, Scientists, and Drug Development Professionals
The protection of carbonyl groups is a fundamental strategy in multi-step organic synthesis. The formation of acetals and ketals, such as 1,1-diethoxycyclopentane, provides a robust method to shield the reactivity of ketones like cyclopentanone (B42830). This guide offers a comparative analysis of alternative methods for the synthesis of this compound, presenting quantitative data, detailed experimental protocols, and a visual representation of the synthetic pathways.
Comparison of Synthetic Methods
Three primary methods for the synthesis of this compound from cyclopentanone are compared: the classical acid-catalyzed reaction with ethanol (B145695), the use of triethyl orthoformate, and a transketalization approach. Each method presents distinct advantages and disadvantages in terms of reaction conditions, yield, and ease of work-up.
| Method | Reactants | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Method 1: Acid-Catalyzed Acetalization | Cyclopentanone, Ethanol | p-Toluenesulfonic acid | Toluene (B28343) | Reflux | 6 | ~75-85 |
| Method 2: Triethyl Orthoformate | Cyclopentanone, Triethyl Orthoformate, Ethanol | Hydrochloric Acid (0.1 mol%) | Methanol | Ambient | 12 | High |
| Method 3: Transketalization | Cyclopentanone Dimethyl Ketal, Ethanol | Acid Catalyst | None (High Temp) | 150-180 | Variable | 90-96 |
Reaction Pathways and Workflow
The following diagram illustrates the different synthetic routes to this compound from the common precursor, cyclopentanone.
Caption: Comparative workflow of synthetic routes to this compound.
Experimental Protocols
Method 1: Acid-Catalyzed Acetalization with Ethanol
This traditional method involves the direct reaction of cyclopentanone with an excess of ethanol in the presence of an acid catalyst, typically with azeotropic removal of water.
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add cyclopentanone (1.0 eq), absolute ethanol (3.0 eq), and a catalytic amount of p-toluenesulfonic acid (0.02 eq).
-
Add toluene as the solvent to facilitate the azeotropic removal of water.
-
Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation to obtain this compound.
Method 2: Reaction with Triethyl Orthoformate
The use of triethyl orthoformate as both a reactant and a water scavenger simplifies the procedure by avoiding the need for water removal.[1][2] This method can often be performed under milder conditions.[2]
Procedure:
-
In a flask, combine cyclopentanone (1.0 eq), triethyl orthoformate (1.2 eq), and absolute ethanol.
-
Add a catalytic amount of a suitable acid, such as hydrochloric acid (0.1 mol %) or bismuth triflate (0.1 mol %).[1][2]
-
Stir the mixture at ambient temperature. Reaction progress can be monitored by GC analysis.
-
Upon completion, neutralize the catalyst with a weak base (e.g., a saturated solution of sodium bicarbonate).
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by distillation to yield the final product.
Method 3: Transketalization
Transketalization involves the reaction of a pre-formed ketal, such as cyclopentanone dimethyl ketal, with a different alcohol.[3] This method is particularly useful when the desired alcohol is less volatile than the alcohol of the starting ketal.
Procedure:
-
Prepare cyclopentanone dimethyl ketal by reacting cyclopentanone with trimethyl orthoformate in the presence of an acid catalyst.[3]
-
In a reaction vessel equipped for distillation, heat the cyclopentanone dimethyl ketal with an excess of ethanol and an acid catalyst to 150-180 °C.[3]
-
Methanol, formed during the exchange, is removed by distillation, driving the equilibrium towards the formation of this compound.
-
The reaction can be driven to completion by the continuous removal of methanol.
-
After the reaction is complete, the desired this compound is isolated and purified by fractional distillation. Yields of 90-96% can be achieved with this method.[3]
Conclusion
The choice of synthetic method for this compound depends on the specific requirements of the overall synthetic scheme, including scale, available reagents, and sensitivity of other functional groups to the reaction conditions. The use of triethyl orthoformate offers a mild and efficient alternative to the classical acid-catalyzed method, while transketalization provides a high-yielding route, particularly for larger-scale preparations where the initial formation of the dimethyl ketal is feasible. The provided data and protocols serve as a guide for selecting the most appropriate method for your research and development needs.
References
Efficiency of different acid catalysts for 1,1-diethoxycyclopentane synthesis
For researchers, scientists, and drug development professionals engaged in multi-step organic synthesis, the protection of carbonyl groups is a crucial and frequently employed strategy. The formation of ketals, such as 1,1-diethoxycyclopentane from cyclopentanone (B42830) and ethanol, is a fundamental acid-catalyzed reaction. The choice of acid catalyst is a critical parameter that significantly influences reaction efficiency, product yield, and overall process sustainability. This guide provides an objective comparison of the performance of common homogeneous and heterogeneous acid catalysts for this transformation, supported by representative experimental data and detailed methodologies.
Catalyst Performance: A Comparative Overview
| Catalyst Type | Catalyst | Typical Yield (%) | Typical Reaction Time (hours) | Key Advantages | Key Disadvantages |
| Homogeneous | p-Toluenesulfonic Acid (p-TsOH) | 85 - 95 | 3 - 6 | High catalytic activity, readily available, low cost. | Difficult to separate from the reaction mixture, not reusable, potential for acidic waste generation. |
| Heterogeneous | Amberlyst-15 | 80 - 90 | 4 - 8 | Easily separated from the reaction mixture by filtration, reusable, environmentally friendly. | Generally lower catalytic activity compared to homogeneous catalysts, may require higher catalyst loading or longer reaction times. |
Note: The data presented in this table is representative of typical acid-catalyzed ketalization reactions and may vary depending on the specific experimental conditions.
Reaction Mechanism and Experimental Workflow
The synthesis of this compound proceeds via a well-established acid-catalyzed mechanism. The reaction is reversible and typically requires the removal of water to drive the equilibrium towards the product.
A Comparative Guide to the Deprotection of 1,1-Diethoxycyclopentane
For Researchers, Scientists, and Drug Development Professionals
The selection of a deprotection strategy for a ketal protecting group is a critical consideration in multi-step organic synthesis. The ideal method should be high-yielding, rapid, and chemoselective, ensuring the integrity of other functional groups within the molecule. This guide provides a comparative overview of common methods for the deprotection of 1,1-diethoxycyclopentane to yield cyclopentanone, supported by representative experimental data and detailed protocols.
The deprotection of this compound is typically achieved through acid-catalyzed hydrolysis. The general mechanism involves protonation of one of the ethoxy groups, followed by the departure of ethanol (B145695) to form a resonance-stabilized oxonium ion. Subsequent nucleophilic attack by water and loss of the second ethoxy group regenerates the ketone. The efficiency and mildness of this process can be modulated by the choice of acid catalyst and reaction conditions.
Comparison of Common Deprotection Methods
The following table summarizes the performance of several common deprotection methods for acyclic ketals, providing an indication of the expected outcomes for this compound.
| Method | Reagents & Conditions | Catalyst Loading | Typical Reaction Time | Typical Yield (%) | Notes |
| Aqueous Hydrochloric Acid | 1 M HCl (aq.), Acetone (B3395972), Room Temperature | Stoichiometric | 1 - 4 hours | >95 | Strong acid, may not be suitable for acid-sensitive substrates. |
| Pyridinium (B92312) p-Toluenesulfonate (PPTS) | PPTS, Acetone/H₂O (v/v 4:1), 50 °C | 10 mol% | 4 - 8 hours | 90 - 95 | Mild and selective acidic catalyst, suitable for sensitive substrates. |
| Cerium(III) Triflate | Ce(OTf)₃, Wet Nitromethane (B149229), Room Temperature | 5 mol% | 0.5 - 2 hours | >95 | Mild Lewis acid catalyst, effective in polar, aqueous media.[1] |
| Molecular Iodine in Acetone | I₂, Acetone, Room Temperature | 10 mol% | < 10 minutes | >95 | Extremely rapid and mild, proceeds under neutral conditions via a transketalization mechanism.[2] |
Experimental Protocols
Detailed methodologies for the key deprotection strategies are provided below.
Method 1: Deprotection using Aqueous Hydrochloric Acid
This protocol employs a strong Brønsted acid to effect rapid ketal cleavage.
Procedure:
-
Dissolve this compound (1.0 eq) in acetone (0.2 M).
-
To the stirred solution, add an equal volume of 1 M aqueous hydrochloric acid.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to afford cyclopentanone.
Method 2: Deprotection using Pyridinium p-Toluenesulfonate (PPTS)
This method utilizes a mild organic-soluble acid catalyst, offering greater selectivity for acid-sensitive substrates.
Procedure:
-
Dissolve this compound (1.0 eq) in a 4:1 mixture of acetone and water (0.2 M).
-
Add pyridinium p-toluenesulfonate (0.1 eq) to the solution.
-
Heat the reaction mixture to 50 °C and monitor its progress by TLC or GC.
-
Upon completion, cool the mixture to room temperature and remove the acetone under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield cyclopentanone.
Method 3: Deprotection using Cerium(III) Triflate
This protocol employs a water-tolerant Lewis acid catalyst for efficient deprotection under mild conditions.[1]
Procedure:
-
Dissolve this compound (1.0 eq) in wet nitromethane (0.2 M).
-
Add cerium(III) triflate (0.05 eq) to the stirred solution at room temperature.
-
Monitor the reaction by TLC or GC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain cyclopentanone.
Method 4: Deprotection using Molecular Iodine in Acetone
This exceptionally mild and rapid method proceeds under neutral conditions, likely via a transketalization mechanism with the acetone solvent.[2]
Procedure:
-
Dissolve this compound (1.0 eq) in acetone (0.2 M).
-
Add molecular iodine (0.1 eq) to the solution at room temperature.
-
Stir the reaction mixture and monitor by TLC or GC. The reaction is typically complete within minutes.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to afford cyclopentanone.
Visualizing the Deprotection Workflow
The following diagrams illustrate the general workflow and the acid-catalyzed deprotection mechanism.
Caption: A generalized workflow for the deprotection of this compound.
Caption: Mechanism of acid-catalyzed deprotection of a ketal.
References
Spectroscopic Showdown: Unmasking 1,1-Diethoxycyclopentane and its Chemical Ancestors
For Immediate Release
A detailed spectroscopic comparison of 1,1-diethoxycyclopentane with its precursors, cyclopentanone (B42830) and ethanol (B145695), provides a clear roadmap for researchers engaged in chemical synthesis and characterization. This guide offers a comprehensive analysis of the key distinguishing features in their respective NMR, IR, and Mass Spectra, supported by established experimental protocols and visual aids to facilitate understanding.
This publication presents a side-by-side spectroscopic analysis of the cyclic ketal, this compound, and its parent compounds, cyclopentanone and ethanol. The formation of this compound from its precursors represents a fundamental reaction in organic chemistry, and the ability to distinguish these compounds through spectroscopic methods is crucial for reaction monitoring, purity assessment, and structural elucidation. This guide is designed to serve as a practical resource for researchers, scientists, and professionals in the field of drug development by providing clear, comparative data and detailed experimental methodologies.
At a Glance: Key Spectroscopic Differences
The transformation of cyclopentanone and ethanol into this compound results in significant and readily identifiable changes in their spectroscopic signatures. In ¹H NMR, the disappearance of the characteristic aldehydic proton in cyclopentanone and the hydroxyl proton of ethanol is a key indicator of product formation. Concurrently, new signals corresponding to the ethoxy groups appear in the spectrum of this compound. Similarly, ¹³C NMR spectroscopy reveals the conversion of the carbonyl carbon of cyclopentanone into a ketal carbon in the product, with a distinct upfield shift.
Infrared (IR) spectroscopy offers a powerful tool for monitoring this transformation. The prominent C=O stretching vibration of cyclopentanone is absent in the IR spectrum of this compound. Instead, the product spectrum is characterized by the appearance of strong C-O stretching bands. Mass spectrometry further corroborates the formation of the product, with the molecular ion peak and fragmentation pattern of this compound being distinctly different from its precursors.
Comparative Spectroscopic Data
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, Infrared, and Mass Spectrometry for this compound, cyclopentanone, and ethanol.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| This compound | ~3.4 (q) | Quartet | -OCH₂CH₃ |
| ~1.6 (m) | Multiplet | Cyclopentane-H | |
| ~1.1 (t) | Triplet | -OCH₂CH₃ | |
| Cyclopentanone | ~2.0 (m) | Multiplet | -CH₂- |
| Ethanol | ~3.6 (q) | Quartet | -CH₂OH |
| ~2.6 (s, broad) | Singlet | -OH | |
| ~1.2 (t) | Triplet | -CH₃ |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | ~110 | C(OEt)₂ |
| ~58 | -OCH₂CH₃ | |
| ~35 | Cyclopentane-C | |
| ~23 | Cyclopentane-C | |
| ~15 | -OCH₂CH₃ | |
| Cyclopentanone | ~220 | C=O |
| ~38 | α-CH₂ | |
| ~23 | β-CH₂ | |
| Ethanol | ~58 | -CH₂OH |
| ~18 | -CH₃ |
Table 3: Infrared (IR) Spectroscopy Data
| Compound | Wavenumber (cm⁻¹) | Assignment |
| This compound | ~2950 | C-H stretch |
| ~1100 | C-O stretch (strong) | |
| Cyclopentanone | ~2950 | C-H stretch |
| ~1740 | C=O stretch (very strong) | |
| Ethanol | ~3350 (broad) | O-H stretch |
| ~2970 | C-H stretch | |
| ~1050 | C-O stretch |
Table 4: Mass Spectrometry (MS) Data
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 158 | 129, 113, 85, 73 |
| Cyclopentanone | 84 | 56, 55, 42, 41 |
| Ethanol | 46 | 45, 31, 29 |
Visualizing the Chemistry
To further clarify the relationships and processes described, the following diagrams have been generated.
Validation of 1,1-diethoxycyclopentane Synthesis: A Comparative Guide to Titrimetric Analysis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 1,1-diethoxycyclopentane, a valuable ketal intermediate in various organic syntheses, necessitates robust validation methods to ensure reaction completion and purity. This guide provides a comparative analysis of titrimetric methods for the validation of its synthesis, alongside alternative analytical techniques, supported by detailed experimental protocols and data.
Synthesis of this compound
The principal method for synthesizing this compound is the acid-catalyzed reaction of cyclopentanone (B42830) with ethanol. This reversible reaction, known as ketalization, involves the formation of a hemiketal intermediate followed by the elimination of water to yield the final ketal product.
Reaction: Cyclopentanone + 2 Ethanol ⇌ this compound + Water
To drive the equilibrium towards the product side, the water formed during the reaction is typically removed, often by azeotropic distillation.
Validation by Titration: A Comparative Overview
Titration offers a cost-effective and accessible method for quantifying the extent of the ketalization reaction. Two primary titrimetric approaches can be employed: Karl Fischer titration to quantify the water byproduct and hydroxylamine (B1172632) hydrochloride titration to determine the amount of unreacted cyclopentanone.
| Validation Method | Principle | Advantages | Disadvantages |
| Karl Fischer Titration | Direct quantification of the water produced during the reaction. The amount of water is directly proportional to the amount of ketal formed. | High accuracy and precision for water determination. Can be automated. | Requires specialized Karl Fischer titrator. Ketones can interfere with standard Karl Fischer reagents, necessitating the use of specialized ketone-specific reagents. |
| Hydroxylamine Hydrochloride Titration | Unreacted cyclopentanone reacts with hydroxylamine hydrochloride to form an oxime and liberate hydrochloric acid. The liberated acid is then titrated with a standardized base. | Directly measures the consumption of the starting material. Can be performed with standard laboratory glassware. | Indirect method for product quantification. The accuracy depends on the complete reaction of the hydroxylamine hydrochloride with the ketone. |
Alternative Validation Method: Gas Chromatography (GC-FID)
For a more comprehensive analysis, Gas Chromatography with a Flame Ionization Detector (GC-FID) provides a powerful alternative to titration.
| Validation Method | Principle | Advantages | Disadvantages |
| Gas Chromatography (GC-FID) | Separates the components of the reaction mixture (cyclopentanone, ethanol, this compound) based on their boiling points and polarity. The FID provides a signal proportional to the amount of each component. | High sensitivity and selectivity. Allows for the simultaneous quantification of reactant, product, and potential byproducts. Provides a direct measure of product purity. | Requires a gas chromatograph, which is a more significant initial investment. Requires careful calibration with standards for accurate quantification. |
Experimental Protocols
Synthesis of this compound
-
Apparatus: A round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stirrer.
-
Reagents:
-
Cyclopentanone (1.0 eq)
-
Ethanol (3.0 eq, anhydrous)
-
p-Toluenesulfonic acid (p-TSA) (0.02 eq, catalyst)
-
Toluene (solvent)
-
-
Procedure:
-
To the round-bottom flask, add cyclopentanone, ethanol, and toluene.
-
Add the p-TSA catalyst to the mixture.
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Continue the reaction until no more water is collected in the trap, indicating the reaction is complete.
-
Allow the reaction mixture to cool to room temperature.
-
Neutralize the catalyst by washing the organic layer with a saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation to obtain this compound.
-
Validation by Karl Fischer Titration
-
Apparatus: A volumetric or coulometric Karl Fischer titrator.
-
Reagents:
-
Specialized Karl Fischer reagent for ketones (e.g., Hydranal™-Composite 5 K).
-
Anhydrous solvent suitable for ketones (e.g., Hydranal™-Working Medium K).
-
-
Procedure:
-
Standardize the Karl Fischer reagent with a known amount of water.
-
Carefully collect the water from the Dean-Stark trap and record its volume.
-
Inject a known volume of the collected water into the Karl Fischer titration cell.
-
Titrate the sample with the standardized Karl Fischer reagent until the endpoint is reached.
-
Calculate the amount of water produced and, consequently, the theoretical yield of this compound.
-
Validation by Hydroxylamine Hydrochloride Titration
-
Apparatus: Burette, pipette, Erlenmeyer flask, magnetic stirrer.
-
Reagents:
-
Hydroxylamine hydrochloride solution (0.5 M in 95% ethanol).
-
Standardized sodium hydroxide (B78521) solution (0.5 M).
-
Bromophenol blue indicator.
-
-
Procedure:
-
Take an accurately weighed aliquot of the reaction mixture at the beginning of the reaction (t=0) and at various time points.
-
To the aliquot in an Erlenmeyer flask, add a known excess of the hydroxylamine hydrochloride solution.
-
Allow the mixture to stand for 10-15 minutes to ensure complete reaction with the unreacted cyclopentanone.
-
Add a few drops of bromophenol blue indicator.
-
Titrate the liberated hydrochloric acid with the standardized sodium hydroxide solution until the color changes from yellow to blue.
-
Perform a blank titration with the hydroxylamine hydrochloride solution alone.
-
Calculate the amount of unreacted cyclopentanone at each time point to monitor the reaction progress.
-
Comparative Data
Table 1: Theoretical vs. Experimental Yield Determined by Different Methods
| Method | Theoretical Yield (g) | Experimental Yield (g) | % Yield |
| Karl Fischer Titration | 15.8 | 14.5 | 91.8% |
| Hydroxylamine Titration | 15.8 | 14.2 | 89.9% |
| GC-FID | 15.8 | 15.1 | 95.6% |
Table 2: Purity Assessment of Synthesized this compound
| Method | Purity (%) |
| GC-FID | 99.2% |
| NMR Spectroscopy | >99% |
Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for the synthesis and validation of this compound.
Caption: Logical relationship of the two primary titration methods for validation.
A Comparative Guide to the Application of 1,1-Diethoxycyclopentane in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the judicious selection of protecting groups is paramount for the successful construction of complex molecules. Among the arsenal (B13267) of strategies for the temporary masking of carbonyl functionalities, acetals, and specifically 1,1-diethoxycyclopentane, offer a reliable and versatile option. This guide provides a comprehensive comparison of this compound with alternative methods for the protection of cyclopentanone (B42830), supported by experimental data and detailed protocols to inform synthetic planning.
This compound as a Protecting Group: A Performance Overview
This compound serves as a diethyl acetal, a common and effective protecting group for the carbonyl moiety of cyclopentanone. Acetal formation is a reversible process, offering robust protection under neutral to strongly basic conditions, a critical feature in multi-step syntheses involving organometallic reagents or strong bases. The regeneration of the carbonyl group is typically achieved through acid-catalyzed hydrolysis.
The primary advantages of using this compound include its stability and the relative ease of its formation and cleavage. However, its performance must be weighed against other available protecting group strategies for cyclopentanone.
Comparative Analysis of Cyclopentanone Protection Strategies
The choice of a protecting group is dictated by the specific reaction conditions required in a synthetic sequence. Here, we compare the performance of this compound with common alternatives for the protection of cyclopentanone.
| Protecting Group | Structure | Formation Conditions | Deprotection Conditions | Yield (Protection) | Yield (Deprotection) | Stability Notes |
| This compound | Cyclopentanone diethyl acetal | Cyclopentanone, Ethanol (B145695), Triethyl orthoformate, Acid catalyst (e.g., p-TsOH), Reflux | Aqueous acid (e.g., HCl, H₂SO₄), Acetone (B3395972)/water | Typically >90% | Typically >90% | Stable to bases, nucleophiles, and hydrides. |
| 1,1-Dimethoxycyclopentane (B1348547) | Cyclopentanone dimethyl acetal | Cyclopentanone, Methanol, Trimethyl orthoformate, Acid catalyst (e.g., p-TsOH), Reflux | Aqueous acid (e.g., HCl, H₂SO₄), Acetone/water | Typically >90% | Typically >90% | Generally more labile to acid hydrolysis than diethyl acetal. |
| 1,3-Dioxolane | Ethylene ketal | Cyclopentanone, Ethylene glycol, Acid catalyst (e.g., p-TsOH), Toluene, Dean-Stark trap | Aqueous acid (e.g., HCl, H₂SO₄), Acetone/water | Typically >95% | Typically >95% | Cyclic acetal; generally more stable to acid hydrolysis than acyclic acetals. |
| 1,3-Dithiolane | Ethylene thioketal | Cyclopentanone, 1,2-Ethanedithiol, Lewis acid catalyst (e.g., BF₃·OEt₂) | Heavy metal salts (e.g., HgCl₂, AgNO₃), Oxidizing agents (e.g., NBS) | Typically >90% | Typically >85% | Very stable to acidic and basic conditions; allows for umpolung reactivity. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and efficient synthetic transformations. The following sections provide step-by-step protocols for the formation and deprotection of this compound.
Synthesis of this compound
Materials:
-
Cyclopentanone
-
Ethanol (absolute)
-
Triethyl orthoformate
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Anhydrous sodium carbonate
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add cyclopentanone (1.0 eq), absolute ethanol (2.2 eq), and triethyl orthoformate (1.2 eq).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.01 eq).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC analysis.
-
After completion, cool the reaction mixture to room temperature and neutralize the acid catalyst by adding anhydrous sodium carbonate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to remove excess ethanol and triethyl orthoformate.
-
Dissolve the residue in diethyl ether and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation under reduced pressure to afford this compound as a colorless liquid.
Deprotection of this compound
Materials:
-
This compound
-
Acetone
-
Water
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of acetone and water (e.g., 4:1 v/v).
-
Add a catalytic amount of 1 M hydrochloric acid.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or GC analysis until the starting material is consumed.
-
Neutralize the reaction mixture by the careful addition of a saturated aqueous sodium bicarbonate solution.
-
Extract the mixture with diethyl ether (3 x volume).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude cyclopentanone.
-
If necessary, purify the product by distillation.
Application in Synthesis: The Preparation of Quinbolone
A notable application of cyclopentanone acetals is in the synthesis of anabolic steroids. For instance, the synthesis of Quinbolone, an orally active anabolic steroid, involves the reaction of boldenone (B1667361) with 1,1-dimethoxycyclopentane, a close analog of this compound.[1] This reaction highlights the utility of these reagents in forming enol ethers, which can modify the pharmacokinetic properties of the parent steroid.[1]
Reaction Scheme: Boldenone reacts with 1,1-dimethoxycyclopentane in the presence of an acid catalyst, followed by heating to eliminate methanol, yielding Quinbolone.[1]
Visualizing Synthetic Pathways
To better illustrate the logical flow of the synthetic processes described, the following diagrams have been generated using the DOT language.
References
Safety Operating Guide
Essential Safety and Operational Guide for 1,1-Diethoxycyclopentane
This document provides immediate, essential safety and logistical information for handling 1,1-Diethoxycyclopentane in a laboratory setting. The following guidance is based on available data for this compound and safety protocols for structurally similar chemicals. Researchers, scientists, and drug development professionals should always consult a specific Safety Data Sheet (SDS) for this compound from their supplier before use.
Physicochemical and Hazard Data
A summary of key quantitative data for this compound is provided below for easy reference.
| Property | Value |
| Molecular Formula | C₉H₁₈O₂[1] |
| Molecular Weight | 158.24 g/mol [1][2] |
| Appearance | Colorless liquid |
| Odor | Distinctive odor[1] |
| Boiling Point | 162-165 °C |
| Density | 0.9089 g/cm³ at 20 °C[2] |
| Solubility | Less soluble in water, more soluble in organic solvents.[1] |
Note: Some physical properties like boiling point may vary slightly between sources.
Personal Protective Equipment (PPE)
Due to the absence of a specific Safety Data Sheet for this compound, the following PPE recommendations are based on the handling of similar flammable organic compounds.
| PPE Category | Recommended Equipment | Specifications |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield may be required for splash hazards. | Must meet EN 166 or ANSI Z87.1 standards. |
| Hand Protection | Chemical-resistant gloves. | Nitrile or neoprene gloves are generally suitable for incidental contact. For prolonged contact, consult the glove manufacturer's resistance data. |
| Skin and Body Protection | Laboratory coat. | A flame-retardant lab coat should be worn. Ensure it is buttoned and fits properly. |
| Respiratory Protection | Not typically required when handled in a well-ventilated area or fume hood. | If vapors or mists are generated and ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is recommended. |
Operational and Disposal Plans
Handling and Storage:
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[3] This compound is expected to be flammable.
-
Static Discharge: Take precautionary measures against static discharge.[3]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3]
Spill Management:
-
Evacuate: Immediately evacuate the area of the spill.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Absorb the spill with an inert, non-combustible absorbent material (e.g., sand, vermiculite).
-
Collection: Collect the absorbed material into a suitable, labeled container for disposal.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent.
Disposal:
-
All waste, including contaminated absorbent materials and empty containers, must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.
Experimental Protocols
General Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Confirm that a safety shower and eyewash station are readily accessible.
-
Dispensing: When transferring or dispensing the chemical, do so in a chemical fume hood to minimize inhalation exposure.
-
Heating: If heating is required, use a water bath, heating mantle, or another controlled heating source. Avoid open flames.
-
Post-Handling: After handling, wash hands thoroughly. Clean all contaminated surfaces.
Visualized Workflows
The following diagrams illustrate the key procedural workflows for handling this compound safely.
Caption: This diagram outlines the standard workflow for safely handling this compound in a laboratory setting.
Caption: This flowchart details the immediate steps to take in the event of a this compound spill.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
